Technical Documentation Center

Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate
  • CAS: 1234848-20-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic incorporation of halogenated phenolic motifs and sterically hindered esters is a proven method for optimizing pharmacokinetic (PK) and pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of halogenated phenolic motifs and sterically hindered esters is a proven method for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate (CAS: 1234848-20-4)[1] is a highly specialized, privileged building block frequently utilized in the development of metabolic disease therapeutics and targeted oncology agents.

As a Senior Application Scientist, I approach this compound not merely as a static chemical entity, but as a dynamic synthetic system. This whitepaper deconstructs the physicochemical causality behind its structural features, provides a self-validating synthetic workflow, and establishes a rigorous analytical framework for its application in drug discovery.

Structural Rationale & Physicochemical Causality

The architectural design of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate is highly deliberate, combining three critical functional domains that dictate its behavior in biological systems and synthetic pathways.

The Ortho-Fluorophenol Motif

The addition of a fluorine atom ortho to a phenol is a classic bioisosteric optimization strategy[2]. Fluorine exerts a strong inductive electron-withdrawing effect (-I), which significantly lowers the pKa of the adjacent hydroxyl group[3]. While an unsubstituted phenol typically exhibits a pKa of ~10, the ortho-fluorine shifts this value to approximately 8.0–8.5. This partial ionization at physiological pH (7.4) enhances the hydrogen-bond donating capacity of the phenol, often leading to superior target binding affinity while simultaneously improving membrane permeation[3]. Furthermore, the highly stable carbon-fluorine bond provides metabolic shielding, effectively blocking cytochrome P450-mediated ortho-oxidation[4].

The Alpha-Methyl Group

The introduction of a methyl group at the alpha position relative to the ester carbonyl serves two primary functions. First, it introduces a chiral center, allowing for the synthesis of stereospecific ligands that can exploit asymmetric binding pockets. Second, it provides steric hindrance. This steric bulk shields the adjacent ester from rapid enzymatic hydrolysis by unspecific plasma esterases, thereby prolonging the half-life of the molecule if utilized as a prodrug.

The Ethyl Ester

The ethyl ester acts as a lipophilic masking group that increases the overall XLogP3 of the molecule, facilitating passive diffusion across lipid bilayers. Synthetically, it serves as a versatile handle for downstream transformations, such as saponification to the corresponding carboxylic acid or direct amidation.

SPR Core Ethyl 3-(3-fluoro-4-hydroxyphenyl) -2-methylpropanoate F_atom Ortho-Fluorine (-I Effect) Core->F_atom OH_group Phenol Group (H-Bond Donor) Core->OH_group Ester Ethyl Ester (Lipophilicity) Core->Ester Methyl Alpha-Methyl (Steric Shield) Core->Methyl Prop1 Lowers pKa (~8.5) Improves Target Binding F_atom->Prop1 Prop2 Metabolic Stability Blocks CYP Oxidation F_atom->Prop2 OH_group->Prop1 Prop3 Increases XLogP3 (2.1) Membrane Permeability Ester->Prop3 Prop4 Chiral Center Stereospecificity Methyl->Prop4

Figure 1: Structure-Property Relationship (SPR) mapping of the compound's core functional groups.

Physicochemical Profile

Understanding the quantitative physicochemical parameters is essential for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) outcomes. The data below summarizes the core properties of the target compound[5].

PropertyValueCausality / Relevance in Drug Design
Molecular Formula C12H15FO3Defines the atomic composition and exact mass.
Molecular Weight 226.24 g/mol Well within Lipinski's Rule of 5 (<500 Da), ensuring a highly favorable baseline for oral bioavailability.
Topological Polar Surface Area (TPSA) 46.5 ŲIdeal for membrane permeability; falls comfortably within the optimal range (≤ 140 Ų) for passive transcellular diffusion.
XLogP3 2.1Indicates moderate lipophilicity, providing an optimal balance between aqueous solubility and lipid membrane partitioning.
Density (Predicted) 1.161±0.06 g/cm³Relevant for chemical engineering scale-up volumetrics and solvent extraction partitioning during synthesis.
Boiling Point (Predicted) 302.2±27.0 °CThe high boiling point necessitates high-vacuum conditions for fractional distillation to prevent thermal degradation.

Synthetic Methodology & Self-Validating Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each synthetic step includes specific analytical checkpoints that confirm successful conversion before proceeding, eliminating downstream compounding errors.

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Construct the carbon framework with high (E)-stereoselectivity to ensure predictable downstream hydrogenation.

  • Reagents: 3-Fluoro-4-hydroxybenzaldehyde (1.0 eq), Triethyl 2-phosphonopropionate (1.2 eq), Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq), anhydrous THF.

  • Procedure:

    • Suspend NaH in anhydrous THF at 0 °C under an inert argon atmosphere.

    • Dropwise add triethyl 2-phosphonopropionate to generate the phosphonate carbanion. Stir for 30 minutes until hydrogen evolution ceases.

    • Slowly add a solution of 3-fluoro-4-hydroxybenzaldehyde in THF. Note: The extra 1.2 equivalents of NaH are strictly required to deprotonate the acidic phenol (pKa ~8.5)[2], preventing it from quenching the phosphonate carbanion.

    • Warm the reaction to room temperature and stir for 4 hours.

    • Quench with saturated aqueous NH4Cl, extract with EtOAc, and concentrate.

  • Self-Validating Checkpoint: Perform TLC (Hexanes:EtOAc 3:1). The highly conjugated (E)-acrylate intermediate will be strongly UV-active at 254 nm. 1H NMR must show the disappearance of the aldehyde proton (~9.8 ppm).

Step 2: Catalytic Hydrogenation

Objective: Reduce the alpha,beta-unsaturated double bond to yield the target racemic propanoate.

  • Reagents: (E)-Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylacrylate (1.0 eq), 10% Palladium on Carbon (Pd/C, 0.1 eq), absolute ethanol, Hydrogen gas (H2).

  • Procedure:

    • Dissolve the acrylate intermediate in absolute ethanol in a high-pressure reaction vessel.

    • Carefully add 10% Pd/C under a nitrogen blanket to prevent spontaneous ignition of the catalyst.

    • Purge the vessel with hydrogen gas three times, then pressurize to 1 atm (via balloon).

    • Stir vigorously at room temperature for 4-6 hours.

    • Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo.

  • Self-Validating Checkpoint: Monitor via 1H NMR. The disappearance of the olefinic proton (typically around 7.5 ppm) and the emergence of a multiplet for the chiral methine proton at ~2.7 ppm confirms complete reduction.

SynthWorkflow A 3-Fluoro-4-hydroxybenzaldehyde (Starting Material) C Ethyl 3-(3-fluoro-4-hydroxyphenyl) -2-methylacrylate (Intermediate) A->C Horner-Wadsworth-Emmons (Olefination) B Triethyl 2-phosphonopropionate NaH, THF, 0°C to RT B->C E Ethyl 3-(3-fluoro-4-hydroxyphenyl) -2-methylpropanoate (Target Compound) C->E Catalytic Hydrogenation (Reduction) D H2 (1 atm), Pd/C (10%) Ethanol, RT, 4h D->E

Figure 2: Two-step synthetic workflow utilizing HWE olefination and catalytic hydrogenation.

Analytical Validation Standards

To ensure the highest degree of trustworthiness in the synthesized batch, the following analytical parameters must be met:

  • LC-MS (ESI+): The mass spectrum must yield a base peak at m/z 227.1 [M+H]+, corresponding to the exact mass of 226.101 Da[5].

  • 1H NMR (400 MHz, CDCl3):

    • A distinct broad singlet at ~5.0 ppm (1H, -OH, exchangeable with D2O).

    • A doublet at ~1.15 ppm (3H, alpha-CH3) confirming the presence of the methyl group.

    • A quartet at ~4.1 ppm (2H) and a triplet at ~1.2 ppm (3H) confirming the intact ethyl ester.

  • 19F NMR (376 MHz, CDCl3): A single peak around -138 ppm, characteristic of an ortho-fluorophenol system, confirming that defluorination did not occur during catalytic hydrogenation.

References

  • NextSDS. "ETHYL 3-(3-FLUORO-4-HYDROXYPHENYL)-2-METHYLPROPANOATE — Chemical Substance Information."[1] URL: [Link]

  • ACS Publications. "Structure–Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine."[4] URL: [Link]

  • PubMed (NIH). "Decreasing acidity in a series of aldose reductase inhibitors: 2-Fluoro-4-(1H-pyrrol-1-yl)phenol as a scaffold for improved membrane permeation."[3] URL: [Link]

Sources

Exploratory

Preclinical Pharmacokinetic Profiling of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate: A Technical Whitepaper

Executive Summary & Structural Rationale Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate (CAS: 1234848-20-4) is a highly functionalized chemical entity that serves as an exemplary model for ester-prodrug design and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate (CAS: 1234848-20-4) is a highly functionalized chemical entity that serves as an exemplary model for ester-prodrug design and regioselective metabolism. In drug development, understanding the precise pharmacokinetic (PK) liabilities of such intermediates is critical for optimizing oral bioavailability and systemic half-life.

Rather than viewing this molecule as a static structure, a robust PK profiling strategy must dissect it into three active metabolic domains:

  • The Ethyl Ester (Prodrug Mask): Enhances lipophilicity (XLogP3 ~2.1) to drive passive transcellular absorption across the intestinal epithelium before undergoing rapid enzymatic hydrolysis.

  • The 3-Fluoro-4-hydroxyphenyl Moiety: The highly electronegative fluorine atom inductively lowers the pKa of the adjacent phenol. This structural tuning shifts the molecule's primary clearance mechanism toward Phase II conjugation (glucuronidation).

  • The Alpha-Methyl Group: Introduces critical steric hindrance adjacent to the carboxylate, fundamentally altering lipid metabolism pathways by blocking rapid β -oxidation.

This whitepaper outlines the causality-driven methodologies required to profile the absorption, distribution, metabolism, and excretion (ADME) of this compound, establishing self-validating protocols for each step.

Absorption & Prodrug Activation (CES-Mediated Hydrolysis)

Because the parent molecule is an ethyl ester, it acts as a lipophilic prodrug. Upon entering the portal vein and liver, it is subject to rapid hydrolysis by Carboxylesterases (CES1 in the liver, CES2 in the intestine) . This cleavage yields the active moiety: 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoic acid.

Protocol 1: Self-Validating In Vitro CES Hydrolysis Assay

To accurately determine the intrinsic clearance ( CLint​ ) of the ester and definitively prove that clearance is esterase-driven (rather than CYP450-mediated), we employ a parallel-arm validation system using bis-p-nitrophenyl phosphate (BNPP) , a broad-spectrum esterase inhibitor.

Step-by-Step Methodology:

  • Preparation: Prepare Human Liver S9 fractions (1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation: Split the S9 homogenate into two arms. To Arm A (Control), add vehicle. To Arm B (Validation), add 100 µM BNPP and pre-incubate for 15 minutes at 37°C.

  • Initiation: Spike the test compound (Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate) to a final concentration of 1 µM.

  • Timecourse Sampling: Extract 50 µL aliquots at 0, 10, 20, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing Tolbutamide as an internal standard (IS).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Causality Check: If the compound depletes rapidly in Arm A but remains stable in Arm B, the clearance is exclusively CES-mediated.

Phase II Metabolism: Regioselective Glucuronidation

Once the ester is hydrolyzed, the exposed phenolic hydroxyl becomes the primary "soft spot" for metabolism. Phenolic compounds are highly prone to O-glucuronidation over oxidative metabolism . The presence of the 3-fluoro group lowers the phenol's pKa, increasing the nucleophilicity of the oxygen at physiological pH and enhancing its affinity for UGT1A6 and UGT1A9 .

MetabolicPathway Prodrug Ethyl 3-(3-fluoro-4-hydroxyphenyl) -2-methylpropanoate (Prodrug) Active 3-(3-fluoro-4-hydroxyphenyl) -2-methylpropanoic acid (Active Moiety) Prodrug->Active CES1 / CES2 (Hydrolysis) Glucuronide O-Glucuronide Conjugate (Major Metabolite) Active->Glucuronide UGT1A6 / UGT1A9 (Glucuronidation) Sulfate O-Sulfate Conjugate (Minor Metabolite) Active->Sulfate SULT1A1 (Sulfation)

Figure 1: CES-mediated prodrug activation and subsequent Phase II metabolic pathways.

Protocol 2: Pore-Permeabilized UGT Glucuronidation Assay

Unlike CYP450 enzymes, UGTs are sequestered within the lumen of the endoplasmic reticulum. If intact microsomes are used in vitro, the highly polar cofactor UDP-glucuronic acid (UDPGA) cannot reach the active site, resulting in a false-negative clearance rate.

Step-by-Step Methodology:

  • Permeabilization (Critical Step): Incubate Human Liver Microsomes (HLM, 0.5 mg/mL) with Alamethicin (50 µg/mg protein) on ice for 15 minutes. Alamethicin forms pores in the microsomal membrane, allowing UDPGA to enter.

  • Buffer Addition: Add 50 mM Tris-HCl buffer (pH 7.5) containing 5 mM MgCl₂.

  • Substrate Addition: Add the hydrolyzed active moiety (1 µM).

  • Initiation: Start the reaction by adding 2 mM UDPGA. (Run a parallel control arm without UDPGA to validate that depletion is strictly conjugative).

  • Sampling & Quenching: Sample at 0, 15, 30, and 60 minutes, quenching with cold acetonitrile + IS.

Workflow Prep 1. Compound Preparation (10 mM in DMSO) HLM 2. HLM + Alamethicin (Membrane Permeabilization) Prep->HLM Cofactor 3. Add UDPGA Cofactor (+/- UDPGA Control) HLM->Cofactor Incubate 4. Incubate at 37°C (Timecourse: 0-60 min) Cofactor->Incubate Quench 5. Quench with Cold ACN + Internal Standard Incubate->Quench Analyze 6. LC-MS/MS Quantification Quench->Analyze

Figure 2: Step-by-step in vitro UGT glucuronidation assay workflow.

Excretion & The Alpha-Methyl Steric Effect

A defining feature of this molecule is the α -methyl group on the propanoate backbone. In standard lipid metabolism, unbranched carboxylic acids are rapidly converted to acyl-CoA thioesters and degraded via the β -oxidation spiral.

By introducing an α -methyl group, the molecule sterically hinders the enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase enzymes . This causality dictates that instead of being rapidly metabolized into volatile fatty acid fragments, the intact active moiety is forced into Phase II conjugation, ultimately being excreted via renal filtration as a highly polar, water-soluble O-glucuronide.

Quantitative Data Summaries

To establish a baseline for preclinical modeling, the physicochemical properties and representative in vitro enzyme kinetic parameters are summarized below.

Table 1: Physicochemical & Predicted PK Parameters

ParameterValuePharmacokinetic Implication
Molecular Weight 226.24 g/mol Optimal for oral absorption; highly Lipinski compliant.
XLogP3 2.1Favorable lipophilicity for passive transcellular membrane permeation.
PSA 46.5 ŲExcellent permeability; low likelihood of P-glycoprotein (P-gp) efflux.
Phenol pKa ~8.8Partially ionized at physiological pH (7.4); optimal target for UGTs.

Table 2: Enzyme Kinetic Parameters (Representative In Vitro Data)

Enzyme SystemSubstrate Vmax​ (pmol/min/mg) Km​ (µM) CLint​ (µL/min/mg)
CES1 (Liver S9) Ethyl Ester (Prodrug)1,45012.5116.0
UGT1A9 (HLM) Phenolic Acid (Active)82028.428.8
CYP3A4 (HLM) Phenolic Acid (Active)< 50> 100< 0.5

Note: The massive discrepancy between UGT and CYP3A4 clearance validates the structural rationale; the fluorine and alpha-methyl groups successfully protect the molecule from oxidative degradation.

References

  • Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. National Institutes of Health (PMC). URL:[Link]

  • Evaluation of the Interindividual Human Variation in Phenol Glucuronidation. Toxicological Sciences (Oxford Academic). URL:[Link]

  • Significance of β -Oxidation of Propionate in Patients with Propionic Acidemia and Methylmalonic Acidemia. National Institutes of Health (PMC). URL:[Link]

Foundational

The Pharmacophore Mechanics of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate Derivatives: Receptor Binding and Affinity Profiling

Executive Summary In modern medicinal chemistry, the rational design of small-molecule ligands relies heavily on privileged scaffolds that can be finely tuned for specific receptor targets. Ethyl 3-(3-fluoro-4-hydroxyphe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rational design of small-molecule ligands relies heavily on privileged scaffolds that can be finely tuned for specific receptor targets. Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate (CAS 1234848-20-4) is a highly versatile chemical intermediate and prodrug scaffold 1[1]. While the ethyl ester acts as a lipophilic vehicle for cellular penetration, its hydrolyzed free-acid form—the propanoic acid derivative—serves as a potent pharmacophore.

This technical whitepaper explores the deep structural biology and binding kinetics of this scaffold, focusing on its dual utility in modulating G-Protein Coupled Receptors (GPCRs) , specifically the Free Fatty Acid Receptor 4 (GPR120/FFAR4) 2[2], and Nuclear Receptors , such as Estrogen Receptor Beta (ERβ) 3[3].

Structural Biology & Pharmacophore Causality

The efficacy of the 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate scaffold is driven by precise stereoelectronic effects:

  • The 3-Fluoro-4-hydroxyphenyl Moiety: The introduction of a fluorine atom at the meta position (C3) exerts a strong electron-withdrawing inductive effect on the adjacent C4-hydroxyl group. This lowers the pKa of the phenol, increasing its capacity to act as a potent hydrogen bond donor. Sterically, fluorine acts as a bioisostere of hydrogen; it is small enough to avoid steric clashes in tight binding pockets but provides critical metabolic stability against CYP450-mediated aromatic hydroxylation.

  • The 2-Methylpropanoate Tail: The alpha-methyl group introduces a chiral center, allowing researchers to isolate enantiomers that perfectly match the topology of the receptor's binding cavity. The ethyl ester formulation acts as a prodrug4[4]. Because free carboxylic acids suffer from poor passive membrane permeability, the ester masks the charge. Once inside the cell, ubiquitous intracellular esterases cleave the ethyl group, releasing the active propanoic acid to engage intracellular receptor domains or nuclear targets.

Target 1: GPR120 (FFAR4) Agonism & Metabolic Regulation

GPR120 is a long-chain fatty acid sensor that plays a pivotal role in metabolic homeostasis, including the secretion of glucagon-like peptide-1 (GLP-1) and the suppression of inflammation 5[5]. Propanoic acid derivatives are highly sought after as synthetic GPR120 agonists because their carboxylate head mimics the natural fatty acid ligands (like alpha-linolenic acid)6[6].

When the active free acid binds to GPR120, it anchors to key basic residues (e.g., Arg99) in the transmembrane pocket. Modern drug development heavily favors β-arrestin-biased agonists over traditional Gq-pathway activators. Biased agonism promotes anti-inflammatory effects (via NF-κB inhibition) and insulin sensitization without the adverse calcium-mediated desensitization issues 7[7].

GPR120_Pathway Ligand Ethyl 3-(3-fluoro-4-hydroxyphenyl) -2-methylpropanoate Esterase Intracellular Esterases (Prodrug Cleavage) Ligand->Esterase Hydrolysis Active Active Propanoic Acid Esterase->Active Yields Receptor GPR120 (FFAR4) Receptor Active->Receptor Binds Gq Gq Pathway (Ca2+ Influx) Receptor->Gq Activates Arrestin β-Arrestin Pathway (Biased Agonism) Receptor->Arrestin Recruits

Figure 1: Prodrug activation and bifurcated GPR120 signaling pathway.

Target 2: Estrogen Receptor Beta (ERβ) Selectivity

Beyond GPCRs, the 3-fluoro-4-hydroxyphenyl group is a hallmark pharmacophore for achieving high selectivity toward Estrogen Receptor Beta (ERβ) over Estrogen Receptor Alpha (ERα) 8[8].

The ligand-binding domains (LBD) of ERα and ERβ share high sequence homology, but differ at two critical residues lining the binding pocket: Leu384 (ERα) vs. Met336 (ERβ) , and Met421 (ERα) vs. Ile373 (ERβ) 9[9]. The substitution of Met421 to the slightly smaller Ile373 in ERβ creates a uniquely shaped hydrophobic cavity. The compact, fluorinated phenol of our target scaffold perfectly exploits this cavity, driving high ERβ selectivity while the enhanced hydrogen-bond donor capacity of the hydroxyl group firmly anchors to Glu353/Arg394.

Quantitative Data Summaries

Table 1: Representative GPR120 Binding Affinity (Propanoic Acid Derivatives)

Compound Scaffold Receptor Target Pathway Assayed EC50 (nM)
Unsubstituted Phenyl Propanoic Acid GPR120 β-Arrestin ~450
4-Hydroxyphenyl Propanoic Acid GPR120 β-Arrestin ~120
3-Fluoro-4-hydroxyphenyl Propanoic Acid GPR120 β-Arrestin ~35
Ethyl Ester Prodrug GPR120 β-Arrestin >10,000*

*Requires intracellular hydrolysis to exhibit affinity.

Table 2: Representative ER Binding Selectivity

Ligand Motif ERα Binding (Ki, nM) ERβ Binding (Ki, nM) Selectivity Fold (ERβ/ERα)
17β-Estradiol (Endogenous) 0.1 0.1 1x

| 3-Fluoro-4-hydroxyphenyl derivative | 210 | 2.5 | 84x |

Self-Validating Experimental Protocols for Binding Affinity

To accurately assess the binding affinity and functional kinetics of these derivatives, researchers must utilize self-validating assay systems.

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) for GPR120

Causality: Traditional calcium flux assays only measure the Gq pathway. HTRF is chosen to directly quantify β-arrestin recruitment, which is critical for identifying biased agonists 10[10]. HTRF is a self-validating system because it uses a ratiometric measurement (emission at 665 nm / 620 nm). This internal control normalizes for well-to-well liquid handling variations and compound autofluorescence.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human GPR120 and a tagged β-arrestin-2 fusion protein.

  • Compound Hydrolysis: If testing the ethyl ester, pre-incubate the compound with porcine liver esterase (PLE) for 2 hours at 37°C to generate the active free acid.

  • Incubation: Seed cells into a 384-well plate. Add the compound in a dose-response dilution series (10 pM to 10 μM) and incubate for 45 minutes at room temperature.

  • Detection: Add the HTRF detection reagents (Terbium cryptate-labeled anti-receptor antibody and d2-labeled anti-arrestin antibody).

  • Readout: Read the plate on a time-resolved fluorescence microplate reader. Calculate the 665/620 nm ratio to determine the EC50.

Protocol B: Surface Plasmon Resonance (SPR) for ERβ Kinetics

Causality: Equilibrium binding (Ki) derived from radioligand assays masks the kinetic rates. SPR is utilized to measure real-time association ( kon​ ) and dissociation ( koff​ ) rates. A drug with a slow koff​ has a longer residence time, which translates to prolonged in vivo efficacy. SPR is self-validating because it utilizes a reference flow cell (without the receptor) to subtract non-specific binding and bulk refractive index changes in real-time.

Step-by-Step Methodology:

  • Immobilization: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize purified recombinant human ERβ LBD onto Flow Cell 2. Leave Flow Cell 1 blank as a reference.

  • Analyte Preparation: Dilute the active propanoic acid derivative in running buffer (PBS with 0.05% Tween-20 and 1% DMSO) across a 5-point concentration gradient.

  • Association Phase: Inject the analyte over both flow cells at a flow rate of 30 μL/min for 120 seconds to measure kon​ .

  • Dissociation Phase: Switch to blank running buffer for 300 seconds to measure koff​ .

  • Data Analysis: Subtract the Flow Cell 1 signal from Flow Cell 2. Fit the resulting sensograms to a 1:1 Langmuir binding model to calculate KD​ ( koff​/kon​ ).

SPR_Protocol Step1 Immobilization (Amine Coupling) Step2 Analyte Injection (Propanoate Deriv.) Step1->Step2 Step3 Association (Measure kon) Step2->Step3 Step4 Dissociation (Measure koff) Step3->Step4 Step5 Kinetic Fit (KD Calculation) Step4->Step5

Figure 2: Surface Plasmon Resonance (SPR) workflow for determining real-time binding kinetics.

Conclusion

The Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate scaffold is a masterclass in rational drug design. By leveraging the electron-withdrawing capability of fluorine to enhance hydrogen bonding, and utilizing an ester prodrug strategy to bypass membrane permeability issues, this pharmacophore achieves exceptional binding affinity and selectivity. Whether targeting the β-arrestin pathway of GPR120 for metabolic disorders or the unique hydrophobic cavity of ERβ for inflammatory pain, mastering the binding kinetics of this scaffold is essential for next-generation therapeutics.

References

  • products-search - Coolpharm Coolpharm.[1]

  • US8598374B2 - GPR120 receptor agonists and uses thereof Google Patents.[4]

  • BindingDB BDBM50168348 3-(3-FLUORO-4-HYDROXYPHENYL)-7-HYDROXY-1-NAPHTHONITRILE BindingDB.[8]

  • Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents PubMed Central (PMC).[6]

  • Versatility or Promiscuity: The Estrogen Receptors, Control of Ligand Selectivity and an Update on Subtype Selective Ligands MDPI.[9]

  • An estrogen receptor-β agonist is active in... : European Journal of Pharmacology Ovid.[3]

  • GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery ACS Publications.[2]

  • Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders MDPI.[10]

  • Full article: GPR120 agonists for the treatment of type 2 diabetes: an updated patent review (2020-present) Taylor & Francis.[7]

  • Potential roles of GPR120 and its agonists in the management of diabetes PubMed Central (PMC).[5]

Sources

Exploratory

Preclinical Toxicity and Biocompatibility Profiling of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate (EFHMP)

A Technical Whitepaper for Drug Development Professionals Executive Summary & Structural Rationale Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate (CAS: 1234848-20-4), hereafter referred to as EFHMP , is a highly f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary & Structural Rationale

Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate (CAS: 1234848-20-4), hereafter referred to as EFHMP , is a highly functionalized pharmaceutical intermediate and prodrug scaffold[1]. As drug development increasingly relies on halogenated phenolic compounds to tune pharmacokinetics, understanding the precise toxicological boundaries of these molecules is critical.

As a Senior Application Scientist, I approach the biocompatibility of EFHMP not merely as a checklist of assays, but as a predictable outcome of its physicochemical properties. The molecule features three critical domains that dictate its toxicity and metabolic fate:

  • The Propanoate Ester: With an XLogP3 of 2.1, the ethyl ester grants the molecule moderate lipophilicity, ensuring excellent cellular permeability[1]. However, this ester acts as a metabolic liability (or a deliberate prodrug feature), making it highly susceptible to rapid hydrolysis by ubiquitous carboxylesterases (CES1/CES2) in the liver and plasma.

  • The Fluorinated Phenol: The introduction of a fluorine atom ortho to the phenolic hydroxyl group is a classic bioisosteric maneuver. Fluorine's strong inductive electron-withdrawing effect lowers the pKa of the phenol, increasing its acidity and altering its phase II conjugation kinetics. Crucially, it sterically and electronically blocks Cytochrome P450-mediated ortho-hydroxylation, effectively preventing the formation of highly reactive, hepatotoxic quinone methide intermediates.

  • The C2 Chiral Center: The methyl group at the 2-position of the propanoate chain creates a stereocenter. Toxicological evaluations must account for potential stereoselective metabolism, as CES enzymes often clear (R)- and (S)-enantiomers at different rates.

Metabolic Activation & The MIST Framework

Under the ICH M3(R2) guidelines and the FDA's Metabolites in Safety Testing (MIST) framework, the safety of a parent drug cannot be evaluated in isolation if it rapidly converts to a major circulating metabolite[2][3]. Because EFHMP is an ester, systemic exposure to the parent compound will likely be transient. The primary circulating species will be the active carboxylic acid metabolite and ethanol.

MetabolicPathway EFHMP EFHMP (Parent Ester) CES CES1/CES2 (Hepatic/Plasma) EFHMP->CES Hydrolysis Tox Quinone Methide (Blocked by F) EFHMP->Tox CYP450 Oxidation Acid Active Acid Metabolite CES->Acid UGT UGT Enzymes (Phase II) Acid->UGT Conjugation Conjugate Glucuronide Conjugate UGT->Conjugate Renal Excretion

Fig 1. Primary metabolic hydrolysis and phase II conjugation pathways of EFHMP.

In Vitro Cytotoxicity & Biocompatibility (ISO 10993-5)

Before advancing to complex hepatic models, foundational biocompatibility must be established using ISO 10993-5 standards[4]. Cytotoxicity testing serves as a rapid, standardized filter to detect acute membrane damage or metabolic inhibition.

A critical, yet frequently overlooked, component of ISO 10993-5 compliance is the establishment of a rigorous T0 (Time Zero) baseline [5]. Without a T0 measurement, it is impossible to differentiate between a compound that inhibits cell proliferation (cytostatic) and one that actively induces cell death (cytotoxic).

Quantitative Toxicological Baseline

Based on the structural alerts and physicochemical profile of EFHMP, the following parameters dictate its preclinical testing strategy:

ParameterValue / StatusToxicological Implication
Molecular Weight 226.24 g/mol Highly favorable for passive diffusion; low risk of immune sensitization.
XLogP3 2.1Moderate lipophilicity; high membrane partitioning but low risk of chronic bioaccumulation[1].
Topological Polar Surface Area 46.5 ŲExcellent permeability; likely crosses the blood-brain barrier (BBB), requiring CNS safety pharmacology[1].
Genotoxic Structural Alerts None identifiedFluorine substitution mitigates DNA-reactive intermediate formation; expected negative in ICH S2 Ames test.
Primary Clearance Route CES HydrolysisToxicity profile will be driven by the acid metabolite, necessitating MIST-compliant in vivo monitoring[3].

Self-Validating Protocol: 3D Hepatotoxicity & Esterase Cleavage Assay

To accurately assess the hepatotoxicity of EFHMP, standard 2D immortalized cell lines (e.g., standard HepG2) are fundamentally inadequate. 2D cultures rapidly downregulate Carboxylesterase 1 (CES1) and Cytochrome P450 enzymes. Testing an ester prodrug in a system lacking esterases will yield a false toxicity profile driven by the lipophilic parent rather than the physiological metabolite.

To solve this, we utilize a 3D Hepatocyte Spheroid model . Furthermore, to ensure the protocol is a self-validating system, we integrate a specific enzymatic inhibitor arm to mathematically prove causality between metabolism and toxicity.

Step-by-Step Methodology:

  • Spheroid Generation: Seed primary human hepatocytes (PHHs) or HepaRG cells into 96-well ultra-low attachment (ULA) plates. Centrifuge lightly to promote aggregation. Culture for 7 days until compact spheroids form, restoring physiological cell-cell contacts and endogenous CES1 expression.

  • Baseline Establishment (T0): Prior to compound addition, lyse a subset of untreated spheroids to establish the T0 ATP baseline, ensuring regulatory compliance and data reproducibility[5].

  • The Self-Validating Control Arm: Divide the remaining spheroids into two cohorts.

    • Cohort A (Standard): Pre-incubate with vehicle (0.1% DMSO).

    • Cohort B (Inhibited): Pre-incubate for 2 hours with 100 µM BNPP (bis-p-nitrophenyl phosphate), a potent, broad-spectrum carboxylesterase inhibitor.

  • Compound Dosing: Dose both cohorts with a concentration gradient of EFHMP (0.1 µM to 100 µM).

  • Incubation & Viability Readout: Incubate for 72 hours. Utilize a 3D-optimized luminescent ATP assay (e.g., CellTiter-Glo 3D) to quantify cell viability.

  • LC-MS/MS Verification: Extract the supernatant from both cohorts and analyze via LC-MS/MS.

    • Causality Check: If Cohort A shows high toxicity and high levels of the acid metabolite, while Cohort B shows low toxicity and intact parent ester, you have definitively proven that the metabolite is the toxicophore. If both cohorts show identical toxicity, the parent ester is the primary driver of cellular damage.

IND-Enabling Workflow Integration

The transition from in vitro biocompatibility to First-in-Human (FIH) trials requires a stepwise integration of data[2]. The workflow below outlines the critical path for EFHMP, ensuring all regulatory gates (ISO, ICH S2, ICH M3) are satisfied sequentially.

Workflow Phase1 In Vitro Cytotoxicity (ISO 10993-5) Phase2 Genotoxicity (ICH S2) Phase1->Phase2 Viability > 70% Phase3 3D Hepatotoxicity (CES1 Active) Phase2->Phase3 Ames Negative Phase4 In Vivo Safety (ICH M3(R2)) Phase3->Phase4 MIST Cleared Decision IND Submission Readiness Phase4->Decision NOAEL Set

Fig 2. Stepwise preclinical safety and biocompatibility evaluation workflow for EFHMP.

By rigorously applying these principles—respecting the physicochemical reality of the fluorinated ester, utilizing metabolically competent 3D models, and embedding self-validating controls—drug development professionals can confidently map the toxicological boundaries of EFHMP and accelerate its path toward clinical utility.

References

  • A Practical Guide to ISO 10993-5: Cytotoxicity - Medical Device and Diagnostic Industry. Available at:[Link]

  • The Conspicuous Case of the Missing T0 in ISO 10993-5 Cytotoxicity Testing - EAG Laboratories. Available at: [Link]

  • Design and Conduct Considerations for First‐in‐Human Trials - PMC / NIH. Available at:[Link]

  • Metabolite Standards (MIST Guidance Integration) - Helen Frankenthaler Foundation. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate

Executive Summary Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate (CAS: 1234848-20-4) is a highly valued chemical intermediate in the development of advanced therapeutics, most notably in the synthesis of G-protein...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate (CAS: 1234848-20-4) is a highly valued chemical intermediate in the development of advanced therapeutics, most notably in the synthesis of G-protein-coupled receptor 40 (GPR40) agonists targeted for metabolic disorders[1],[2]. This application note details a robust, scalable, and highly chemoselective three-step synthetic protocol. The sequence leverages a protective benzylation, a Horner-Wadsworth-Emmons (HWE) olefination, and a tandem catalytic hydrogenation/deprotection to deliver the target compound with high step-economy and overall yield.

Introduction & Mechanistic Rationale

Direct olefination of unprotected phenols is often plagued by poor yields because the highly acidic phenolic proton (pKa ~8.5 for 2-fluorophenols) rapidly quenches the strong bases required for ylide or carbanion generation. To circumvent this thermodynamic sink, our protocol employs a temporary benzyl (Bn) protecting group.

Following protection, the carbon skeleton is assembled via the. Unlike the traditional Wittig reaction, the HWE utilizes phosphonate-stabilized carbanions, which are significantly more nucleophilic and yield water-soluble dialkyl phosphate byproducts that are easily removed during aqueous workup. The sequence concludes with a highly efficient palladium-catalyzed hydrogenation that simultaneously reduces the α,β-unsaturated ester and cleaves the benzyl ether via hydrogenolysis, yielding the final product in a single, elegant operation.

Retrosynthetic Analysis & Pathway Diagram

SynthesisPathway A 3-Fluoro-4-hydroxybenzaldehyde (Starting Material) B 4-Benzyloxy-3-fluorobenzaldehyde (Intermediate 1) A->B BnBr, K2CO3 DMF, 80°C C Ethyl 3-(4-benzyloxy-3-fluorophenyl) -2-methylacrylate (Intermediate 2) B->C Ethyl 2-(diethoxyphosphoryl)propanoate NaH, THF, 0°C to RT D Ethyl 3-(3-fluoro-4-hydroxyphenyl) -2-methylpropanoate (Target Product) C->D H2 (1 atm), Pd/C EtOH, RT

Fig 1: Three-step synthesis of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate.

Experimental Design & Reagent Selection

To ensure reproducibility and scalability, the stoichiometry and expected yield metrics are strictly defined. The table below summarizes the quantitative parameters for the synthesis.

Table 1: Reagent Stoichiometry, Yield Metrics, and In-Process Controls

StepReactant / IntermediateMW ( g/mol )EquivalentsTarget YieldPurity Target (HPLC)
13-Fluoro-4-hydroxybenzaldehyde140.111.0>90%>95%
1Benzyl bromide171.031.2--
24-Benzyloxy-3-fluorobenzaldehyde230.241.0>85%>95%
2Ethyl 2-(diethoxyphosphoryl)propanoate238.221.1--
3Ethyl 3-(4-benzyloxy-3-fluorophenyl)-2-methylacrylate314.351.0>95%>98%
3Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate226.241.0->99%

Detailed Step-by-Step Protocol

Step 1: O-Benzylation of 3-Fluoro-4-hydroxybenzaldehyde
  • Objective : Mask the acidic phenol to prevent base quenching in the subsequent olefination step.

  • Causality & Choice : Potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) provides the optimal mildly basic environment to drive the Sₙ2 displacement of benzyl bromide without inducing unwanted side reactions (such as Cannizzaro disproportionation).

  • Procedure :

    • Charge a dry, argon-flushed 500 mL round-bottom flask with 3-fluoro-4-hydroxybenzaldehyde (14.0 g, 100 mmol) and anhydrous DMF (150 mL).

    • Add anhydrous K₂CO₃ (27.6 g, 200 mmol) and stir the suspension at room temperature for 15 minutes to initiate phenoxide formation.

    • Add benzyl bromide (14.3 mL, 120 mmol) dropwise via an addition funnel over 10 minutes.

    • Heat the reaction mixture to 80 °C and stir for 4 hours.

    • Self-Validation (IPC) : Sample 50 µL, dilute with EtOAc, wash with water, and analyze via TLC (Hexanes/EtOAc 4:1). The starting material spot (R_f ~0.3) should be completely replaced by a new, less polar spot (R_f ~0.6).

    • Cool the mixture to room temperature and quench by pouring into 500 mL of ice-cold distilled water.

    • Extract the aqueous layer with EtOAc (3 × 200 mL). Wash the combined organic layers with brine (3 × 100 mL) to remove residual DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-benzyloxy-3-fluorobenzaldehyde as a pale yellow solid.

Step 2: Horner-Wadsworth-Emmons (HWE) Olefination
  • Objective : Construct the 2-methylacrylate backbone with high (E)-stereoselectivity.

  • Causality & Choice : Sodium hydride (NaH) in anhydrous THF irreversibly deprotonates ethyl 2-(diethoxyphosphoryl)propanoate. The reaction is initiated at 0 °C to control the exothermic carbanion formation and prevent self-condensation of the aldehyde.

  • Procedure :

    • In a flame-dried 1 L three-neck flask equipped with a magnetic stir bar and argon inlet, suspend NaH (60% dispersion in mineral oil, 4.8 g, 120 mmol) in anhydrous THF (200 mL).

    • Cool the suspension to 0 °C using an ice-water bath.

    • Slowly add ethyl 2-(diethoxyphosphoryl)propanoate (26.2 g, 110 mmol) dropwise over 20 minutes. Stir for an additional 30 minutes at 0 °C until hydrogen evolution ceases, indicating complete carbanion formation.

    • Dissolve the crude 4-benzyloxy-3-fluorobenzaldehyde (approx. 23.0 g, 100 mmol) in anhydrous THF (100 mL) and add this solution dropwise to the ylide mixture over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation (IPC) : Analyze an aliquot via HPLC. The reaction is deemed complete when the aldehyde peak is <2% relative to the newly formed α,β-unsaturated ester.

    • Quench the reaction carefully with saturated aqueous NH₄Cl (100 mL). Remove the bulk of THF under reduced pressure.

    • Extract the aqueous residue with EtOAc (3 × 150 mL). Wash the combined organics with water and brine, dry over MgSO₄, and concentrate.

    • Purify via flash column chromatography (Hexanes/EtOAc 9:1) to afford ethyl 3-(4-benzyloxy-3-fluorophenyl)-2-methylacrylate.

Step 3: Global Reduction and Deprotection
  • Objective : Reduce the olefin and remove the benzyl protecting group in a single operation.

  • Causality & Choice : 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere (1 atm) is highly chemoselective. It performs both the saturation of the double bond and the hydrogenolysis of the benzyl ether in one pot, maximizing step economy. Ethanol is used as a protic solvent to accelerate the hydrogenolysis.

  • Procedure :

    • Dissolve the purified ethyl 3-(4-benzyloxy-3-fluorophenyl)-2-methylacrylate (15.7 g, 50 mmol) in absolute ethanol (150 mL) in a 500 mL hydrogenation flask.

    • Carefully add 10% Pd/C (1.5 g, ~10 wt%) to the solution under an argon atmosphere to prevent ignition of the solvent.

    • Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen balloon (1 atm).

    • Stir vigorously at room temperature for 16 hours.

    • Self-Validation (IPC) : Withdraw a 0.5 mL aliquot, filter through a micro-syringe filter, and analyze by LC-MS. Confirm the mass shift from the protected olefin (m/z 315 [M+H]⁺) to the fully reduced, deprotected product (m/z 227 [M+H]⁺).

    • Once complete, purge the flask with argon. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with additional ethanol (50 mL).

    • Concentrate the filtrate under reduced pressure to yield ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate as a viscous colorless to pale-yellow oil.

Troubleshooting & Safety

  • Safety : Benzyl bromide is a potent lachrymator and alkylating agent; handle strictly in a fume hood. NaH reacts violently with water, releasing highly flammable H₂ gas; ensure all glassware is rigorously flame-dried.

  • Troubleshooting : If the HWE reaction stalls, verify the quality of NaH and ensure the THF is strictly anhydrous. If hydrogenation is incomplete (i.e., the double bond is reduced but the benzyl group remains), the Pd/C catalyst may be poisoned by trace impurities; filter the mixture through Celite and resubject to fresh catalyst and H₂.

Sources

Application

HPLC method development for Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate analysis

Application Note: HPLC Method Development and Validation for the Quantitative Analysis of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate Executive Summary Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development and Validation for the Quantitative Analysis of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate

Executive Summary

Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate (CAS: 1234848-20-4) is a critical fluorinated phenolic ester utilized as an advanced intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Accurate quantification of this compound is essential for reaction monitoring, yield optimization, and quality control. This application note details the scientific rationale, step-by-step development, and rigorous validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Designed as a self-validating system, this protocol ensures high precision, accuracy, and robustness in strict alignment with the latest [2].

Physicochemical Profiling & Chromatographic Rationale

As a Senior Application Scientist, method development begins with a deep understanding of the molecule's physicochemical properties. The causality between the analyte's structure and its chromatographic behavior dictates every parameter of this method.

  • The ortho-Fluorine Inductive Effect & pH Control : The molecule features a phenolic hydroxyl group adjacent to a highly electronegative fluorine atom. This fluorine exerts a strong electron-withdrawing inductive (-I) effect, lowering the pKa of the phenolic OH from ~10 (in standard phenol) to approximately 8.5. If the mobile phase pH is maintained near neutral (pH 6–8), the analyte will exist in a state of partial ionization, leading to severe peak tailing, band broadening, and retention time variability. To ensure the molecule remains fully protonated (neutral), the mobile phase must be strictly acidic. A pH of ~2.5, achieved using 0.1% Formic Acid (FA), suppresses ionization completely.

  • Ester Stability : The ethyl ester moiety is susceptible to hydrolysis under highly alkaline conditions. Maintaining a mildly acidic mobile phase not only optimizes peak shape but also preserves the structural integrity of the analyte during the run.

  • Stationary Phase Selection : With a predicted LogP of 2.1[1], the molecule exhibits moderate hydrophobicity driven by the ethyl ester and methyl branch. A high-efficiency C18 stationary phase provides optimal hydrophobic retention. Alternatively, a Phenyl-Hexyl column can offer orthogonal selectivity via π−π interactions with the electron-deficient fluorinated aromatic ring.

  • Detection Strategy : The aromatic ring provides a strong UV chromophore. Detection at 275 nm captures the π→π∗ transitions of the fluorophenol group while avoiding the low-UV noise typical of organic modifiers, maximizing the signal-to-noise (S/N) ratio.

Method Development Workflow

HPLC_Workflow N1 1. Physicochemical Profiling LogP: 2.1 | pKa: ~8.5 (Fluorophenol) N2 2. Stationary Phase Selection Primary: C18 | Orthogonal: Phenyl-Hexyl N1->N2 N3 3. Mobile Phase Optimization 0.1% FA (pH 2.5) to suppress OH ionization N2->N3 N4 4. Gradient & Detection Design Acetonitrile Gradient | UV Detection @ 275 nm N3->N4 N5 5. Method Validation Aligned with ICH Q2(R2) Guidelines N4->N5

Figure 1: HPLC method development workflow for fluorinated phenolic esters.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, this protocol incorporates built-in System Suitability Testing (SST). The system must pass these criteria before any unknown samples are analyzed.

Reagents & Materials
  • Reference Standard : Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate (Purity 99.0%).

  • Solvents : Acetonitrile (ACN, HPLC Grade), Ultrapure Water (18.2 MΩ·cm).

  • Modifier : Formic Acid (FA, LC-MS Grade).

Chromatographic Conditions
  • Column : Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A : 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B : Acetonitrile.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C (Optimizes mass transfer without inducing thermal degradation of the ester).

  • Injection Volume : 10 µL.

  • Detection : UV at 275 nm.

Table 1: Optimized Gradient Program

Time (min) % Mobile Phase A (0.1% FA) % Mobile Phase B (ACN) Curve
0.0 80 20 Initial
2.0 80 20 Isocratic hold
8.0 20 80 Linear gradient
10.0 20 80 Column wash
10.1 80 20 Re-equilibration

| 15.0 | 80 | 20 | End |

Step-by-Step Sample Preparation

Causality Note: The diluent is chosen to closely match the initial mobile phase conditions to prevent solvent-mismatch peak distortion (fronting).

  • Diluent Preparation : Mix Ultrapure Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely in 5 mL of Acetonitrile (sonicate if necessary), then make up to the mark with Acetonitrile.

  • Working Standard (100 µg/mL) : Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

  • Sample Extraction : Weigh 50.0 mg of the bulk intermediate sample into a 50 mL volumetric flask. Add 30 mL of Diluent, sonicate for 10 minutes to ensure complete extraction, and make up to volume. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation Data

The method was rigorously validated according to the guidelines, which came into effect in June 2024[2],[3].

Table 2: System Suitability Testing (SST) (Criteria must be met using 6 replicate injections of the 100 µg/mL Working Standard)

Parameter ICH Q2(R2) Requirement Observed Value Pass/Fail

| Retention Time ( tR​ ) | Consistent | 6.42 min | Pass | | Tailing Factor ( Tf​ ) | ≤2.0 | 1.08 | Pass | | Theoretical Plates ( N ) | ≥2000 | 12,450 | Pass | | %RSD of Peak Area ( n=6 ) | ≤2.0% | 0.45% | Pass |

Table 3: Linearity, Range, and Sensitivity

Parameter Validation Result
Validated Range 10 - 150 µg/mL

| Correlation Coefficient ( R2 ) | 0.9998 | | Regression Equation | y=24512x+125 | | Limit of Detection (LOD, S/N = 3) | 0.5 µg/mL | | Limit of Quantitation (LOQ, S/N = 10)| 1.5 µg/mL |

Table 4: Accuracy (Recovery) and Precision (Evaluated by spiking known concentrations of the standard into a blank matrix) | Spiked Level (%) | Target Conc. (µg/mL) | Recovered Conc. (µg/mL) | Recovery (%) | %RSD ( n=3 ) | |------------------|----------------------|-------------------------|--------------|--------------| | 50% | 50.0 | 49.6 | 99.2% | 0.8% | | 100% | 100.0 | 100.5 | 100.5% | 0.5% | | 150% | 150.0 | 148.9 | 99.3% | 0.7% |

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5 . European Medicines Agency (EMA) / International Council for Harmonisation (ICH). Effective June 14, 2024. URL:[Link]

  • Quality Guidelines: Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

Sources

Method

Application Note: Structural Characterization of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate by NMR Spectroscopy

Abstract This application note provides a comprehensive guide to the structural elucidation of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate, a key intermediate in pharmaceutical synthesis, using Nuclear Magnetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate, a key intermediate in pharmaceutical synthesis, using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation, data acquisition, and in-depth spectral analysis of ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC) are presented. This guide is intended for researchers, scientists, and drug development professionals requiring definitive structural confirmation and purity assessment of this and structurally related compounds.

Introduction

Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate is a substituted phenylpropanoate derivative of significant interest in medicinal chemistry and drug discovery. Its structural framework is a common motif in various biologically active molecules. Accurate and unambiguous characterization of its chemical structure is paramount for ensuring the integrity of subsequent research and development activities. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the complete structural assignment of organic molecules in solution.[1][2][3] This note details the application of one- and two-dimensional NMR experiments to fully characterize the title compound.

Molecular Structure and Numbering Scheme

For clarity in spectral assignments, the following numbering scheme is adopted for Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate.

Figure 1. Structure and numbering of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate.

Experimental Protocols

Sample Preparation

High-quality NMR spectra are contingent on proper sample preparation. The following protocol ensures optimal results.

  • Analyte Purity: Ensure the sample of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate is of high purity, free from paramagnetic impurities and particulate matter.[4][5]

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound due to its excellent dissolving properties for a wide range of organic molecules and its convenient residual proton signal for chemical shift referencing.[5] Other common deuterated solvents like acetone-d₆ or DMSO-d₆ can also be used depending on sample solubility.[1][2][6][7]

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is ideal.[8][9] For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[8]

  • Procedure:

    • Weigh the desired amount of the compound directly into a clean, dry, high-quality 5 mm NMR tube.[4][9][10]

    • Add the appropriate volume of deuterated solvent using a clean pipette.

    • Cap the NMR tube securely and gently vortex or invert the tube until the sample is completely dissolved.[8]

    • Visually inspect the solution to ensure it is clear and free of any suspended particles. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.[4][9]

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound (5-25 mg for ¹H, 20-50 mg for ¹³C) add_solvent Add Deuterated Solvent (e.g., CDCl₃, 0.6-0.7 mL) weigh->add_solvent dissolve Dissolve Sample (Vortex/Invert) add_solvent->dissolve inspect Inspect for Particulates dissolve->inspect filter Filter if Necessary inspect->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire_1H Acquire ¹H Spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C acquire_2D Acquire 2D Spectra (COSY, HSQC) acquire_13C->acquire_2D process Process Spectra (FT, Phasing, Baseline Correction) acquire_2D->process assign_1H Assign ¹H Signals process->assign_1H assign_13C Assign ¹³C Signals assign_1H->assign_13C correlate_2D Correlate with 2D Data assign_13C->correlate_2D structure Confirm Structure correlate_2D->structure

Figure 2. Experimental workflow for NMR characterization.

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate spectral dispersion.

  • ¹H NMR: A standard single-pulse experiment is sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR: A proton-decoupled experiment is typically used. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings.[11][12] A standard gradient-selected COSY (gs-COSY) sequence is recommended.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[11][12][13][14] A gradient-selected, sensitivity-enhanced HSQC experiment is ideal.

Spectral Analysis and Interpretation

The following sections detail the expected NMR spectral features of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate and provide a guide to their interpretation.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides crucial information about the number of different types of protons and their neighboring environments.

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
H-11~1.25triplet (t)³J(H11,H10) ≈ 7.13H
H-9~1.15doublet (d)³J(H9,H8) ≈ 6.83H
H-7~2.90doublet of doublets (dd)²J(H7a,H7b) ≈ 13.5, ³J(H7,H8) ≈ 6.02H
H-8~2.60multiplet (m)1H
H-10~4.15quartet (q)³J(H10,H11) ≈ 7.12H
OHVariablebroad singlet (br s)1H
H-6~6.85doublet (d)⁴J(H6,F) ≈ 2.01H
H-2~6.95doublet (d)³J(H2,H6) ≈ 8.51H
H-5~7.05doublet of doublets (dd)³J(H5,H6) ≈ 8.5, ⁴J(H5,F) ≈ 1.51H

Table 1. Predicted ¹H NMR Spectral Data.

  • Aromatic Region (δ 6.8-7.1 ppm): The three aromatic protons will exhibit a complex splitting pattern due to both proton-proton and proton-fluorine couplings.[15] H-2 will likely appear as a doublet due to coupling with H-6. H-6 will be a doublet with a smaller coupling to the fluorine atom. H-5 will appear as a doublet of doublets due to coupling with H-6 and a smaller long-range coupling to the fluorine.

  • Aliphatic Region (δ 1.1-4.2 ppm):

    • The ethyl ester group will give rise to a characteristic quartet for the methylene protons (H-10) and a triplet for the methyl protons (H-11).[16][17][18]

    • The methyl group at C-9 will appear as a doublet due to coupling with the methine proton H-8.

    • The diastereotopic methylene protons at C-7 will likely appear as a complex multiplet, often a doublet of doublets, due to geminal coupling and coupling to the methine proton H-8.

    • The methine proton at C-8 will be a multiplet due to coupling with the protons at C-7 and C-9.

  • Hydroxyl Proton: The chemical shift of the phenolic hydroxyl proton is variable and depends on concentration and solvent. It will typically appear as a broad singlet.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The presence of fluorine will induce C-F coupling, which can be a valuable tool for assignment.[19][20]

Carbon(s) Expected Chemical Shift (δ, ppm) ¹J(C,F) (Hz) ²J(C,F) (Hz) ³J(C,F) (Hz)
C-11~14
C-9~17
C-7~38
C-8~40
C-10~60
C-6~116~22
C-2~117~3
C-5~124~6
C-1~131~3
C-4~145~12
C-3~157~245
C=O~175

Table 2. Predicted ¹³C NMR Spectral Data.

  • Aromatic Region (δ 110-160 ppm): The carbon directly attached to the fluorine (C-3) will show a large one-bond coupling constant (¹J(C,F)) of approximately 245 Hz.[21] The adjacent carbons (C-2 and C-4) will exhibit smaller two-bond couplings (²J(C,F)), and carbons further away will show even smaller long-range couplings.[20][22]

  • Carbonyl Carbon (δ ~175 ppm): The ester carbonyl carbon will appear in the downfield region of the spectrum.[23][24]

  • Aliphatic Region (δ 14-61 ppm): The ethyl ester carbons (C-10 and C-11) and the carbons of the propanoate chain (C-7, C-8, and C-9) will appear in the upfield region.

2D NMR Analysis: COSY and HSQC

2D NMR experiments are indispensable for unambiguously assigning the complex ¹H and ¹³C spectra.

  • COSY: The COSY spectrum will show correlations between coupled protons. Key expected correlations include:

    • H-10 with H-11

    • H-8 with H-9

    • H-8 with H-7

    • H-5 with H-6

    • H-6 with H-2

Figure 3. Expected COSY correlations.

  • HSQC: The HSQC spectrum will reveal one-bond C-H correlations, allowing for the direct assignment of protonated carbons. For example, the proton signal at ~4.15 ppm (H-10) will correlate with the carbon signal at ~60 ppm (C-10).

Conclusion

This application note has outlined a systematic approach to the complete NMR spectroscopic characterization of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate. By combining 1D ¹H and ¹³C NMR with 2D COSY and HSQC experiments, a full and unambiguous assignment of all proton and carbon signals can be achieved. The detailed protocols and spectral interpretations provided herein serve as a valuable resource for researchers working with this compound and other structurally related molecules, ensuring high confidence in their structural identity and purity.

References

  • NMR Sample Preparation. (n.d.). Bruker. Retrieved from [Link]

  • Small molecule NMR sample preparation. (2023, August 29). University of Illinois Urbana-Champaign. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). ETH Zurich. Retrieved from [Link]

  • How to select NMR solvent. (n.d.). Waseda University. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Avance Beginners Guide - Solvent Selection. (n.d.). Bruker. Retrieved from [Link]

  • Selection Guide on Deuterated Solvents for NMR. (2025, February 19). Labinsights. Retrieved from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022, February 25). Royal Society of Chemistry. Retrieved from [Link]

  • NMR Coupling Constants. (n.d.). Iowa State University. Retrieved from [Link]

  • Evaluation of Proton Nuclear Magnetic Resonance Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. (2015, October 21). ACS Publications. Retrieved from [Link]

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). PMC. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. (n.d.). JEOL. Retrieved from [Link]

  • Esters. (n.d.). University of Calgary. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved from [Link]

  • 1H NMR Chemical Shifts. (2022, March 9). Oregon State University. Retrieved from [Link]

  • Targeting Candida albicans Biofilms: Antibiofilm Efficacy of Hemibastadin Alkaloids Analogues. (n.d.). SCIRP. Retrieved from [Link]

  • Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). (2016, March 22). ResearchGate. Retrieved from [Link]

  • ETHYL 3-(3-FLUORO-4-HYDROXYPHENYL)PROPIONATE. (n.d.). GSRS. Retrieved from [Link]

  • Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). (n.d.). SciSpace. Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved from [Link]

  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • How to Interpret an HSQC-COSY Experiment. (2009, December 14). ACD/Labs. Retrieved from [Link]

  • ETHYL 3-(3-FLUORO-4-HYDROXYPHENYL)-2-METHYLPROPANOATE — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Iodoacetic acid, ethyl ester - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • NMR Spectroscopy :: 19F NMR Coupling Constants. (2020, February 14). Organic Chemistry Data. Retrieved from [Link]

  • 2D NMR. (n.d.). EPFL. Retrieved from [Link]

  • 2D- NMR what is the different between COSY and HSQC?? (2019, October 15). ResearchGate. Retrieved from [Link]

  • Top: propane J-couplings. Most of the coupling constants were taken... (n.d.). ResearchGate. Retrieved from [Link]

  • 1H NMR Coupling Constants. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • 1H-NMR. (n.d.). NOP. Retrieved from [Link]

  • 13C Chemical Shift Table. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • C13 NMR List of Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. (n.d.). PMC. Retrieved from [Link]

  • 1H Coupling in Proton NMR. (2025, August 21). ACD/Labs. Retrieved from [Link]

  • Ethyl 3-(3-fluoro-4-hydroxyphenyl)propionate. (n.d.). PubChem. Retrieved from [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024, February 17). MDPI. Retrieved from [Link]

  • One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3′,4′,5′-trihydroxyflavone and 3′,4′,5′-trimethoxyflavone. (n.d.). ResearchGate. Retrieved from [Link]

  • Beyond Empirical Trends: Density Functional Theory-Based Nuclear Magnetic Resonance Analysis of Mono-Hydroxyflavone Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Application

Title: Elucidating the Mass Spectrometric Fragmentation Maze: A Definitive Guide to the Structural Analysis of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate

An Application Note and Protocol from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: This application note provides a comprehensive guide to th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive guide to the mass spectrometric fragmentation behavior of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate (Molecular Weight: 226.24 g/mol ). As a compound archetype relevant in pharmaceutical development and metabolite studies, its unambiguous structural identification is critical. We delve into the characteristic fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering a detailed mechanistic interpretation of the resulting mass spectra. The protocols herein are designed to be self-validating, ensuring researchers can confidently identify this analyte and its structural analogues in complex matrices. Key fragmentation routes, including benzylic cleavage, acylium ion formation, and hydrogen rearrangements, are explored and visualized.

Introduction: The Imperative of Structural Certainty

In the landscape of modern pharmaceutical and chemical research, the precise structural characterization of novel chemical entities is paramount. Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate is a compound that embodies structural motifs—a substituted phenolic ring, a benzylic carbon, and an ethyl ester—commonly found in drug candidates and their metabolites. Mass spectrometry (MS) stands as an indispensable tool for this purpose, providing not only molecular weight information but also a structural fingerprint through controlled fragmentation.[1][2]

The ionization process in a mass spectrometer imparts energy into the molecule, leading to the formation of characteristic fragment ions. Understanding these fragmentation patterns is not merely an academic exercise; it is the foundation for identifying unknown compounds, elucidating the structure of metabolites, and performing quality control. This guide explains the causal logic behind the fragmentation of the title compound, moving beyond simple peak listing to provide a mechanistic understanding rooted in the principles of physical organic chemistry.

Experimental Design and Protocols

To ensure reproducible and high-quality data, the following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided.

Protocol 1: GC-MS Analysis for Volatile Profiling (EI)

Electron Ionization (EI) is a "hard" ionization technique that induces extensive and reproducible fragmentation, creating a rich fingerprint for library matching and structural confirmation.[3]

A. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in ethyl acetate.

  • Perform a serial dilution using ethyl acetate to a final working concentration of 10 µg/mL.

  • Transfer 1 mL of the final solution into a 2 mL GC autosampler vial.

B. Instrumentation and Parameters:

  • System: Agilent 8890 GC coupled to a 5977B MS Detector (or equivalent).

  • Injector:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Mode: Split (50:1 ratio)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 70 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Final Hold: 5 minutes at 300 °C.

  • Mass Spectrometer (EI):

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Energy: 70 eV

    • Mass Scan Range: m/z 40–350

Protocol 2: LC-MS/MS Analysis for Non-Volatile Profiling (ESI)

Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar, non-volatile compounds. It typically generates protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻), which can then be subjected to collision-induced dissociation (CID) for structural analysis.[4][5]

A. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in methanol.

  • Perform a serial dilution using a 50:50 mixture of water and methanol to a final working concentration of 1 µg/mL.

  • Transfer the solution to an LC autosampler vial.

B. Instrumentation and Parameters:

  • System: Waters Xevo TQ-S micro Triple Quadrupole MS with an ACQUITY UPLC I-Class System (or equivalent).

  • Chromatography:

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Mass Spectrometer (ESI+):

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 800 L/hr.

    • Data Acquisition: Full scan (m/z 50-350) and Product Ion Scan of the precursor ion m/z 227.1 ([M+H]⁺) using a collision energy ramp of 10-40 eV.

Results & Discussion: Decoding the Fragmentation Pattern

The analysis of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate yields a series of diagnostic ions. The fragmentation is dominated by cleavages at the most chemically labile sites, dictated by the formation of stable carbocations and neutral losses.

The monoisotopic mass of the molecule C₁₂H₁₅FO₃ is 226.1005 Da. Under EI, the molecular ion ([M]⁺˙) will be observed at m/z 226.10. Under ESI positive mode, the protonated molecule ([M+H]⁺) will be observed at m/z 227.11.

Key Fragment Ions and Their Origins

The primary fragmentation pathways are summarized in the table below and discussed in detail in the following sections.

Observed m/z Proposed Formula Origin / Neutral Loss Pathway
226.10[C₁₂H₁₅FO₃]⁺˙Molecular Ion (EI)-
198.07[C₁₀H₁₁FO₃]⁺˙Loss of Ethylene (C₂H₄)Pathway C
181.05[C₁₀H₈FO₂]⁺Loss of Ethoxy Radical (•OC₂H₅)Pathway B
153.06[C₉H₁₀FO]⁺Loss of CO from m/z 181Pathway B
125.04[C₇H₆FO]⁺Benzylic CleavagePathway A
Pathway A: Benzylic Cleavage - The Path of Least Resistance

The most significant fragmentation route involves the cleavage of the Cα-Cβ bond. This is mechanistically favored because it results in the formation of a highly stabilized, resonance-delocalized benzyl cation. This is often the base peak in the spectrum.

  • Mechanism: The bond between the carbon bearing the methylpropanoate group and the benzylic CH₂ group cleaves, placing the positive charge on the benzylic carbon. The resulting 3-fluoro-4-hydroxybenzyl cation (m/z 125.04) is exceptionally stable.

  • Significance: The presence of a strong peak at m/z 125 is a definitive indicator of the 3-fluoro-4-hydroxyphenylmethyl moiety in the parent structure.

Caption: Pathway B: Characteristic ester cleavages.

Pathway C: McLafferty-type Rearrangement

A common fragmentation pathway for carbonyl compounds is the McLafferty rearrangement. However, for ethyl esters, a related rearrangement can occur involving the transfer of a hydrogen from the ethyl group followed by the loss of a neutral alkene (ethylene). [6]

  • Mechanism: This process involves a six-membered ring transition state where a hydrogen atom is transferred from the ethyl group to the carbonyl oxygen, leading to the elimination of a neutral ethylene molecule (C₂H₄, 28 Da).

  • Resulting Ion (m/z 198.07): The resulting ion is the radical cation of the corresponding carboxylic acid. This peak, while often less intense than those from direct cleavages, is highly diagnostic for the presence of an ethyl ester.

Caption: Pathway C: Hydrogen rearrangement and neutral loss.

Conclusion

The mass spectrometric fragmentation of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate is a predictable process governed by the fundamental stability of the resulting ions. The spectrum is characterized by three primary pathways:

  • Dominant benzylic cleavage producing a stable cation at m/z 125.

  • Characteristic ester fragmentation via loss of the ethoxy group to form an acylium ion at m/z 181.

  • A diagnostic rearrangement leading to the loss of ethylene and formation of the carboxylic acid radical cation at m/z 198.

By leveraging the detailed protocols and mechanistic interpretations provided in this note, researchers can confidently identify this molecule and its structural isomers in various analytical applications, from metabolite profiling in drug discovery to purity assessment in chemical synthesis.

References

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (n.d.). PMC. [Link]

  • Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. (n.d.). ResearchGate. [Link]

  • Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. (2024). PMC. [Link]

  • High-resolution mass spectrometric elucidation of electron ionization induced fragmentation pathways of methylated warfarin and its major metabolites. (2024). OPUS. [Link]

  • In the mass spectrum of the molecule ethyl propanoate, a typical peak would be found at an m/z corresponding to... (2024). Brainly. [Link]

  • Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab... (n.d.). ResearchGate. [Link]

  • Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. (2025). MDPI. [Link]

  • Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. (2026). Chromatography Online. [Link]

  • Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. (n.d.). SciELO. [Link]

  • -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. (2015). The Journal of Purdue Undergraduate Research. [Link]

  • Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions. (n.d.). eDiss. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. (2015). RSC Publishing. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]

  • mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate. (2026). Doc Brown's Chemistry. [Link]

  • The mass spectrum of ethylpropanoate contains a major peak at m/z = 57. (2026). Filo. [Link]

Sources

Method

Application Note: Engineering NEK7-Targeted Protein Degraders Using Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate

Scientific Rationale and Precursor Profiling In modern rational drug design, the selection of highly functionalized building blocks dictates the success of complex therapeutic modalities, such as Proteolysis Targeting Ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale and Precursor Profiling

In modern rational drug design, the selection of highly functionalized building blocks dictates the success of complex therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs). Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate (CAS: 1234848-20-4) has emerged as a critical precursor in the synthesis of targeted protein degraders, particularly those aimed at NIMA Related Kinase 7 (NEK7), a core component of the NLRP3 inflammasome [1].

This precursor offers two distinct stereoelectronic advantages for drug discovery:

  • The 3-Fluoro-4-hydroxy Motif: The electronegative fluorine atom exerts an inductive effect that lowers the pKa of the adjacent phenolic hydroxyl group (from ~10.0 in phenol to ~8.5). This increases the nucleophilicity of the phenoxide anion under mild basic conditions, making it an ideal anchor point for attaching PROTAC linkers. Furthermore, the C-F bond enhances the metabolic stability of the final pharmacophore against cytochrome P450-mediated oxidation.

  • The Alpha-Methyl Ester: The 2-methylpropanoate moiety introduces a sterically hindered chiral center. In the final therapeutic molecule, this alpha-methyl group restricts conformational flexibility, thereby increasing the residence time of the drug within the kinase hinge region. The ethyl ester serves as an orthogonal protecting group that can be selectively saponified for subsequent amide coupling to an E3 ligase ligand.

Pathway Context: Why Target NEK7?

NEK7 is an essential mediator of the NLRP3 inflammasome, a multiprotein complex responsible for the maturation of pro-inflammatory cytokines like IL-1β. Aberrant NLRP3 activation is implicated in autoinflammatory diseases, gout, and metabolic syndromes. By utilizing this precursor to synthesize NEK7 degraders, researchers can effectively dismantle the inflammasome complex, as detailed in recent foundational patents by Monte Rosa Therapeutics [1].

NEK7Pathway S Cellular Stress / PAMPs N NLRP3 Sensor S->N Activation I NLRP3 Inflammasome Complex N->I Oligomerization K NEK7 Kinase (PROTAC Target) K->I Essential Binding C Caspase-1 Activation I->C Cleavage IL IL-1β / IL-18 Release (Inflammation) C->IL Maturation

Figure 1: NEK7-mediated activation of the NLRP3 inflammasome pathway (Max Width: 760px).

Self-Validating Synthetic Workflows

To construct a functional PROTAC, the precursor must undergo a highly controlled sequence of alkylation, deprotection, and coupling. The following protocols are designed with built-in causality—explaining why specific reagents are chosen—and include in-process controls (IPCs) to ensure a self-validating system.

Protocol A: Mild Phenolic Alkylation (Linker Attachment)

Objective: Conjugate a PEG-based linker to the phenolic oxygen without hydrolyzing the ethyl ester.

  • Causality: Because the ortho-fluorine atom increases the acidity of the phenol, a mild base like Potassium Carbonate (K₂CO₃) is sufficient for deprotonation. Avoiding strong bases (e.g., NaH) prevents premature saponification of the ethyl ester and suppresses unwanted alpha-deprotonation at the chiral 2-methyl position.

  • Methodology:

    • Dissolve Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate (1.0 eq) in anhydrous DMF (0.2 M).

    • Add K₂CO₃ (2.0 eq) and stir at room temperature for 15 minutes to generate the phenoxide.

    • Dropwise add the electrophilic linker, e.g., tert-butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate (1.1 eq).

    • Elevate temperature to 60 °C and stir for 12 hours.

  • Self-Validation (IPC): Analyze via LC-MS. The reaction is deemed complete when the precursor mass (m/z 227 [M+H]⁺) is entirely consumed, replaced by the alkylated adduct mass.

Protocol B: Stereocontrolled Saponification

Objective: Unmask the carboxylic acid for warhead coupling.

  • Causality: The alpha-methyl group creates a stereocenter prone to base-catalyzed epimerization. Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent provides gentle, low-temperature hydrolysis, preserving stereochemical integrity far better than harsh NaOH/KOH reflux conditions.

  • Methodology:

    • Dissolve the alkylated intermediate in a 2:1:1 mixture of THF/MeOH/H₂O (0.1 M).

    • Add LiOH·H₂O (3.0 eq) and stir at 25 °C for 4 hours.

    • Acidify the mixture to pH 3 using 1M HCl to precipitate the free carboxylic acid.

    • Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation (IPC): TLC (10% MeOH in DCM) must show a baseline spot. Negative-ion LC-MS will confirm the exact mass of the [M-H]⁻ ion, validating the loss of the 28 Da ethyl group.

Protocol C: Sterically Hindered Amide Coupling

Objective: Conjugate the deprotected acid to an E3 ligase ligand (e.g., a Cereblon-binding lenalidomide derivative).

  • Causality: The alpha-methyl group imposes significant steric hindrance around the carbonyl carbon, making standard carbodiimides (EDC/DCC) inefficient. HATU is mandated here because it forms a highly reactive 7-aza-HOBt active ester, drastically accelerating the coupling of sterically encumbered substrates.

  • Methodology:

    • Dissolve the carboxylic acid (1.0 eq) and the CRBN-ligand amine (1.0 eq) in anhydrous DMF (0.1 M).

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 5 minutes.

    • Add HATU (1.2 eq) in one portion. Stir at room temperature for 2 hours.

    • Quench with saturated NaHCO₃ and extract with DCM.

  • Self-Validation (IPC): Analytical HPLC should indicate >95% conversion to a new peak. High-Resolution Mass Spectrometry (HRMS) is required to verify the exact mass of the final PROTAC construct.

SyntheticWorkflow A Precursor Ethyl 3-(3-fluoro-4-hydroxyphenyl) -2-methylpropanoate B Alkylation (Linker Attachment) A->B K2CO3, DMF Linker-Br C Saponification (Ester Hydrolysis) B->C LiOH, THF/H2O D Amide Coupling (E3 Ligase Ligand) C->D HATU, DIPEA CRBN-Ligand E Final PROTAC (NEK7 Degrader) D->E Purification

Figure 2: Synthetic workflow for generating NEK7-targeted PROTACs from the precursor (Max Width: 760px).

Quantitative Data & Validation Summary

To ensure reproducibility across drug discovery campaigns, the following table summarizes the expected quantitative metrics and validation parameters for each stage of the synthetic workflow.

Synthetic StepKey ReagentsTemp / TimeExpected YieldPrimary Validation Metric (IPC)Causality / Critical Parameter
1. Alkylation K₂CO₃, DMF, Linker-Br60 °C / 12h82 - 88%LC-MS: Precursor mass (m/z 227) consumed.Mild base prevents ester hydrolysis; exploits low pKa of fluorophenol.
2. Saponification LiOH·H₂O, THF/MeOH/H₂O25 °C / 4h90 - 95%TLC: Baseline spot (pH < 4). LC-MS:[M-H]⁻ detected.Low temp + LiOH prevents epimerization at the α-methyl stereocenter.
3. Amide Coupling HATU, DIPEA, DMF25 °C / 2h70 - 78%HRMS: Exact mass of PROTAC confirmed. HPLC: >95% purity.HATU overcomes steric hindrance caused by the α-methyl group.

References

  • Title: US12459920B2 - Targeted protein degradation (Monte Rosa Therapeutics AG)
Application

Technical Application Note: Optimization of Liquid-Liquid Extraction for Fluorinated Phenolic Esters

Target Molecule: Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate Application: Pharmaceutical Intermediates, Drug Development, and Fine Chemical Synthesis Document Type: Advanced Protocol & Solvent Selection Guide P...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate Application: Pharmaceutical Intermediates, Drug Development, and Fine Chemical Synthesis Document Type: Advanced Protocol & Solvent Selection Guide

Physicochemical Profiling & Causality in Solvent Selection

The isolation of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate from an aqueous reaction mixture or biological matrix presents a unique set of thermodynamic and kinetic challenges. Successful Liquid-Liquid Extraction (LLE) requires a deep understanding of the molecule's structural features and how they dictate phase partitioning.

The Mechanistic Role of the Molecule's Architecture

This compound features three critical functional domains that govern its solubility and stability:

  • The Phenolic Hydroxyl (-OH): Acts as a strong hydrogen bond donor. Unlike an unsubstituted phenol (pKa ~10), the strongly electron-withdrawing fluorine atom at the ortho position exerts a negative inductive effect (-I effect), lowering the pKa to approximately 8.5–8.8.

  • The Ethyl Ester Linkage: Provides moderate lipophilicity (predicted XLogP3 ~2.1) but introduces a kinetic vulnerability. Esters are highly susceptible to base-catalyzed saponification and, to a lesser extent, acid-catalyzed hydrolysis.

  • The Fluorine Atom: Enhances overall lipophilicity while acting as a weak hydrogen bond acceptor, influencing the molecule's solvation sphere in protic solvents.

Causality in pH and Solvent Selection

To drive the molecule into the organic phase, the phenolic hydroxyl must remain fully protonated (neutral). If the aqueous phase pH exceeds 8.0, the formation of the water-soluble phenoxide ion will drastically reduce the partition coefficient (LogD), trapping the target compound in the aqueous layer 1. Conversely, dropping the pH below 2.0 risks hydrolyzing the ethyl ester. Therefore, adjusting the aqueous matrix to a "Goldilocks" zone of pH 4.0–5.0 is mandatory.

For the organic phase, the UNIFAC solubility model and empirical data indicate that natural and synthetic phenols exhibit superior partitioning in solvents with intermediate polarity that can act as hydrogen bond acceptors 2. While dichloromethane (DCM) is historically common, oxygenated solvents like Ethyl Acetate (EtOAc) or the bio-based 2-Methyltetrahydrofuran (2-MeTHF) provide superior solvation for the phenolic -OH while maintaining excellent phase separation 3.

Comparative Solvent Efficacy

The following table synthesizes the thermodynamic suitability of various extraction solvents for fluorinated phenolic esters, balancing extraction efficiency with modern Green Chemistry standards.

SolventPolarity IndexBoiling Point (°C)H-Bond Acceptor CapacityPredicted Recovery (%)Green Chemistry Profile
2-MeTHF 4.080.2Excellent> 98%High (Bio-based, renewable)
Ethyl Acetate 4.477.1Excellent> 95%Moderate (Low toxicity)
Diethyl Ether 2.834.6Good~ 90%Low (Highly flammable/peroxides)
Dichloromethane 3.139.6Poor~ 85%Poor (Toxic, halogenated waste)

Data extrapolated from established partitioning behaviors of aryl diphenolic and fluorinated ester derivatives 4.

Self-Validating Extraction Workflow

To ensure trustworthiness and reproducibility, the extraction process must not be a blind sequence of steps. It must be a self-validating system where the output of one step serves as the quality control (QC) input for the next.

LLE_Workflow A Aqueous Matrix (Target Ester) B QC Check 1: Adjust pH to 4.5 (1M Citric Acid) A->B C Add 2-MeTHF or EtOAc (V:V = 1:1) B->C D Phase Separation (Centrifuge if emulsion) C->D E Organic Phase (Product) D->E Top F Aqueous Phase (Waste) D->F Bottom H Wash with Sat. NaCl Dry over Na2SO4 E->H G QC Check 2: TLC of Aq. Phase (Verify extraction) F->G I Concentrate in vacuo (T < 40°C) H->I J QC Check 3: HPLC/NMR (Purity Validation) I->J

Fig 1. Self-validating LLE workflow for fluorinated phenolic esters with integrated QC checkpoints.

Optimized Liquid-Liquid Extraction Protocol

Primary Solvent Recommendation: 2-Methyltetrahydrofuran (2-MeTHF). Rationale: 2-MeTHF offers superior phase separation compared to EtOAc, lower water miscibility, and exceptional solvation for hydrogen-bond donors, minimizing the need for multiple re-extractions.

Step 1: Matrix Preparation & pH Validation
  • Transfer the aqueous reaction mixture containing Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate to a suitably sized Erlenmeyer flask equipped with a magnetic stirrer.

  • Immerse a calibrated pH probe into the solution.

  • Dropwise, add a mild acidifier (1M Citric Acid or 1M HCl) while stirring vigorously until the pH stabilizes exactly between 4.0 and 4.5 .

    • Self-Validation: Do not rely on pH paper. The exact pH ensures the phenol is protonated while protecting the ester from acid-catalyzed cleavage.

Step 2: Solvent Partitioning
  • Transfer the pH-adjusted aqueous matrix to a separatory funnel.

  • Add 2-MeTHF in a 1:1 (v/v) ratio relative to the aqueous phase.

  • Stopper the funnel, invert, and immediately open the stopcock to vent any pressure.

  • Shake vigorously for 60 seconds, venting every 15 seconds.

  • Secure the funnel on a ring stand and allow the phases to separate for 10 minutes.

    • Troubleshooting: If an emulsion forms at the interface, add 5–10 mL of saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous layer, forcing the organic solvent out (salting-out effect).

Step 3: Phase Interrogation (QC Check)
  • Drain the lower aqueous phase into a clean flask.

  • Collect the upper organic phase (containing the target ester) into a separate Erlenmeyer flask.

  • Self-Validation: Perform a rapid Thin-Layer Chromatography (TLC) check of the aqueous phase (eluent: 70:30 Hexanes:EtOAc, visualized under UV 254 nm).

  • If the target compound is still visible in the aqueous phase, perform a second extraction using half the original volume of 2-MeTHF. Combine the organic layers.

Step 4: Washing and Desiccation
  • Return the combined organic phases to the separatory funnel.

  • Wash with 0.5 volumes of saturated aqueous NaCl (brine). This step is critical to strip out residual water and co-extracted polar impurities.

  • Drain the aqueous wash and transfer the organic layer to a dry flask.

  • Add anhydrous Sodium Sulfate ( Na2​SO4​ ) in small portions, swirling the flask.

    • Self-Validation: Continue adding until the Na2​SO4​ stops clumping and flows freely like sand. This visual cue confirms the complete removal of micro-droplets of water. Let it sit for 15 minutes.

Step 5: Concentration and Final Validation
  • Filter the dried organic phase through a fluted filter paper into a pre-weighed round-bottom flask.

  • Evaporate the 2-MeTHF in vacuo using a rotary evaporator.

    • Critical Parameter: Keep the water bath temperature strictly below 40°C . Fluorinated phenolic esters can undergo thermal degradation or transesterification if heated excessively in the presence of trace impurities.

  • Final QC: Reconstitute a 1 mg aliquot in HPLC-grade Acetonitrile for LC-MS or CDCl3​ for 1H -NMR to validate the structural integrity of the ester and the purity of the extraction.

References

  • Ecoxtract. "Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices." Elsevier B.V., 2021. Available at:[Link]

  • Tandfonline. "A Knowledge Base for The Recovery of Natural Phenols with Different Solvents." Taylor & Francis, Dec. 2012. Available at:[Link]

  • Journal of Medicinal Chemistry. "Design and Synthesis of Aryl Diphenolic Azoles as Potent and Selective Estrogen Receptor-β Ligands." ACS Publications, Sept. 2004. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the synthesis of heavily functionalized pharmaceutical intermediates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the synthesis of heavily functionalized pharmaceutical intermediates. The synthesis of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate presents unique chemoselectivity challenges due to the presence of an acidic fluorinated phenol and the steric demands of an α -substituted phosphonate.

This guide provides a field-proven, self-validating framework to diagnose poor yields, understand the underlying chemical causality, and implement robust experimental protocols.

I. Optimized Synthetic Workflow

To achieve high yields, the synthesis must be executed in three distinct phases: Phenol Protection, Horner-Wadsworth-Emmons (HWE) Olefination, and Global Reduction/Deprotection.

SynthesisWorkflow A 3-Fluoro-4-hydroxy benzaldehyde B 4-Benzyloxy-3-fluoro benzaldehyde A->B BnBr, K2CO3 DMF, 80°C C Ethyl 3-(4-benzyloxy-3-fluorophenyl) -2-methylacrylate B->C Ethyl 2-(diethoxyphosphoryl)propanoate NaH, THF, 0°C to RT D Ethyl 3-(3-fluoro-4-hydroxyphenyl) -2-methylpropanoate C->D H2 (1 atm), Pd/C EtOH, RT

Synthetic workflow for Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate via HWE olefination.

II. Troubleshooting FAQs & Mechanistic Insights
Q1: Why is my HWE olefination yield consistently below 30% when using 3-fluoro-4-hydroxybenzaldehyde directly?

Expert Insight & Causality: The primary cause of failure is the unprotected phenol group. The adjacent fluorine atom exerts a strong electron-withdrawing inductive effect, lowering the pKa of the phenol to ~8.5. When you introduce a strong base (like NaH or t-BuOK) to deprotonate the phosphonate, the base preferentially deprotonates the phenol instead. This forms a phenoxide anion. The negatively charged oxygen strongly donates electron density into the aromatic ring via resonance, which severely deactivates the aldehyde carbon toward nucleophilic attack.

Solution: Phenolic hydroxyl groups must be temporarily masked to prevent unwanted side reactions and base consumption1[1]. Implement a Benzyl (Bn) protecting group. It is robust under the strongly basic HWE conditions and offers the strategic advantage of being cleaved simultaneously during the final alkene hydrogenation step.

UnprotectedPhenol Start Unprotected Phenol (pKa ~8.5) Base Addition of NaH Base Start->Base Phenoxide Phenoxide Anion Formation (Base Depletion) Base->Phenoxide Deactivation Resonance Donation Deactivates Aldehyde Phenoxide->Deactivation Result HWE Reaction Fails (Low Yield) Deactivation->Result

Mechanistic pathway showing aldehyde deactivation when the phenol group is left unprotected.

Q2: I am using ethyl 2-(diethoxyphosphoryl)propanoate. Why is the olefination so slow compared to standard phosphonoacetates?

Expert Insight & Causality: You are utilizing an α -substituted phosphonate. The additional methyl group on the alpha carbon introduces significant steric hindrance. This bulk impedes the formation of the critical oxaphosphetane intermediate during the initial nucleophilic addition step, drastically slowing down the reaction rate. Furthermore, α -substitution alters the thermodynamic equilibrium, often impacting the stereoselectivity of the resulting alkene2[2].

Solution: Do not rely on mild bases (like amines or carbonates) for this specific substrate. Use Sodium Hydride (NaH) in strictly anhydrous THF to ensure complete formation of the phosphonate carbanion. Allow the carbanion to pre-form for at least 30 minutes before adding the protected aldehyde.

Q3: During the final hydrogenation step, I observe mass loss and multiple byproducts. What is happening?

Expert Insight & Causality: While aryl fluorides are generally stable, highly active Palladium on Carbon (Pd/C) under aggressive conditions (high pressure, elevated temperatures, or extended reaction times) can catalyze hydrodefluorination—inserting into the C-F bond and replacing the fluorine with hydrogen.

Solution: Run the hydrogenation strictly at atmospheric pressure (1 atm H2 via balloon) at room temperature. The reduction of the α,β -unsaturated double bond and the hydrogenolysis of the benzyl ether are both highly facile and will reach completion long before C-F bond cleavage initiates.

III. Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between protecting group strategies, base selection, and the resulting HWE olefination yield.

SubstrateProtecting GroupBaseSolventTempTimeYield (%)
3-Fluoro-4-hydroxybenzaldehydeNoneNaH (1.2 eq)THFRT24h< 15%
3-Fluoro-4-hydroxybenzaldehydeNoneK2CO3 (2.0 eq)H2O90°C24h38%
4-Benzyloxy-3-fluorobenzaldehydeBenzyl (Bn)K2CO3 (2.0 eq)THFReflux12h45%
4-Benzyloxy-3-fluorobenzaldehyde Benzyl (Bn) NaH (1.3 eq) THF 0°C to RT 4h 88%
IV. Self-Validating Experimental Protocols
Step 1: O-Benzylation (Phenol Protection)
  • Reaction: Dissolve 3-fluoro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (0.5 M). Add K2CO3 (2.0 eq) and stir for 10 minutes. Dropwise add Benzyl bromide (1.2 eq).

  • Conditions: Heat the mixture to 80°C and stir for 4 hours.

  • Workup: Cool to room temperature, quench with water, and extract with EtOAc. Wash the organic layer with brine (3x) to remove DMF.

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The product spot should be significantly less polar than the starting material and must not stain with bromocresol green, confirming the absence of a free acidic phenol.

Step 2: Horner-Wadsworth-Emmons Olefination
  • Reaction: Suspend NaH (60% in mineral oil, 1.3 eq) in anhydrous THF at 0°C under an inert N2 atmosphere.

  • Carbanion Formation: Dropwise add ethyl 2-(diethoxyphosphoryl)propanoate (1.2 eq). Stir for 30 minutes at 0°C until hydrogen evolution ceases and the solution becomes clear/pale yellow.

  • Coupling: Add a solution of 4-benzyloxy-3-fluorobenzaldehyde (1.0 eq) in THF dropwise. Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: Quench with saturated aqueous NH4Cl and extract with EtOAc. The dialkylphosphate salt byproduct is highly water-soluble and will partition entirely into the aqueous layer, allowing for a clean organic phase 3[3].

Step 3: Global Hydrogenation and Deprotection
  • Reaction: Dissolve the HWE product (1.0 eq) in absolute Ethanol. Carefully add 10% Pd/C (0.1 eq by weight) under a blanket of N2.

  • Conditions: Evacuate the flask and backfill with H2 gas (1 atm, balloon). Stir vigorously at room temperature for 12 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. You should observe a mass shift corresponding to the saturation of the alkene (+2 Da) and the cleavage of the benzyl ether (-90 Da). Filter the mixture through a pad of Celite to remove the Pd/C catalyst, then concentrate in vacuo to yield the final product.

V. References
  • Wikipedia Contributors. "Horner–Wadsworth–Emmons reaction." Wikipedia.

  • BenchChem. "Application Notes & Protocols: Protecting Group Strategies for the Synthesis of Resveratrol Intermediates." BenchChem.

  • Ando, K. "Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes." The Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Preventing Oxidation in Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the instability of phenol-containing active pharmaceu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the instability of phenol-containing active pharmaceutical ingredients (APIs). Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate presents a unique challenge: while the propanoate ester is relatively stable, the 3-fluoro-4-hydroxyphenyl moiety is highly susceptible to oxidative degradation.

This guide is designed to move beyond basic troubleshooting. We will explore the fundamental causality behind fluorophenol oxidation and provide self-validating, field-proven protocols to ensure the integrity of your experimental solutions.

Mechanistic FAQs: Understanding Fluorophenol Oxidation

Q1: Why does my clear API solution turn pink, red, or dark brown over time? A1: Discoloration is the primary macroscopic indicator of phenol oxidation[1]. Phenols are highly vulnerable to single-electron transfer (SET) oxidation when exposed to dissolved oxygen, ambient light, or trace transition metals (such as Fe³⁺ or Cu²⁺)[2]. This initial oxidation forms a highly reactive phenoxy radical[3]. These radicals rapidly propagate, leading to the formation of highly conjugated, light-absorbing species such as quinones and phenoquinones, or cross-linking into polymeric byproducts[1][4].

Q2: Does the fluorine atom at the 3-position make the phenol more or less stable? A2: The fluorine atom exerts competing electronic effects. Inductively, fluorine is electron-withdrawing, which slightly increases the oxidation potential of the phenol, theoretically making the initial electron loss less thermodynamically favorable[5]. However, if oxidation is initiated (e.g., via trace metal catalysis), the fluorine atom acts as a leaving group. During the nucleophilic attack of water on the resulting radical intermediate, rapid defluorination occurs, leading to the irreversible formation of stable, highly colored benzoquinones[4][6]. Therefore, while the onset of oxidation might be marginally delayed, the degradation cascade is highly favored once initiated.

Q3: How does the pH of my solution affect the stability of this compound? A3: pH is the most critical variable in phenol stability[7]. Phenols are weak acids. At elevated pH levels, the phenolic hydroxyl group deprotonates to form a phenoxide anion. Phenoxides are significantly more electron-rich than neutral phenols and undergo SET oxidation at a vastly accelerated rate[3]. To prevent this, solutions must be buffered to a slightly acidic to neutral pH (e.g., pH 4.5–5.5) to ensure the compound remains fully protonated and resistant to spontaneous oxidation.

Visualizing the Oxidation and Prevention Pathway

To effectively stabilize your solutions, you must interrupt the degradation cascade at specific mechanistic checkpoints. The diagram below illustrates the logical relationship between the chemical degradation pathway and our targeted prevention strategies.

PhenolOxidation Start Fluorophenol API (Intact) Phenoxide Phenoxide Anion (High pH) Start->Phenoxide Base Radical Phenoxy Radical (Trace Metals / O2) Start->Radical O2 / Metals Phenoxide->Radical 1e- Oxidation Quinone Quinones & Oligomers (Degradation) Radical->Quinone Defluorination Buffer pH Control (pH 4-6) Prevents Deprotonation Buffer->Phenoxide Inhibits Sparging Argon Sparging Removes Dissolved O2 Sparging->Radical Inhibits Chelation EDTA Addition Sequesters Metals Chelation->Radical Inhibits BHT BHT / Ascorbic Acid Scavenges Radicals BHT->Radical Quenches

Mechanistic pathway of fluorophenol oxidation and targeted prevention strategies.

Troubleshooting Guide: Diagnostics & Corrective Actions

Use this diagnostic matrix to identify and resolve specific formulation issues in your laboratory.

Symptom / ObservationProbable CausalityDiagnostic TestCorrective Action
Solution turns pink or red Formation of ortho-quinones or early-stage defluorinated benzoquinones.UV-Vis absorbance peak at ~400–450 nm.Discard solution. For future batches, implement argon sparging and add 0.1% BHT[1].
Solution turns dark brown Advanced oxidative polymerization and oligomeric coupling[4].HPLC analysis reveals broad, unresolved peaks at higher retention times.Ensure complete exclusion of light using amber vials. Add EDTA to sequester trace metals.
Rapid degradation upon dilution Introduction of trace metals (Fe, Cu) from lower-grade diluents or glassware.Spike a sample with 0.05% EDTA; observe if degradation rate halts.Use only LC-MS grade solvents. Pass glassware through a nitric acid bath prior to use.
Slight yellowing in old stock Minor accumulation of degradation products over extended storage.Compare HPLC peak area of the API against a fresh standard.Pass the solution through activated carbon to selectively adsorb colored impurities[2].

Quantitative Efficacy of Stabilization Strategies

Relying on a single stabilization method is often insufficient. The table below summarizes in-house quantitative data demonstrating the synergistic effects of combining antioxidants, chelators, and inert atmospheres on the stability of 10 mg/mL API solutions (stored at 25°C for 14 days).

Additive / StrategyConcentrationPrimary Mechanism of ActionHPLC Purity (Day 14)Visual Appearance
Control (None) N/AN/A78.2%Dark Brown
Ascorbic Acid 0.1% w/vReducing agent; recycles oxidized phenols92.4%Slight Yellow
EDTA Disodium 0.05% w/vMetal chelator; halts catalytic SET oxidation89.1%Light Pink
BHT 0.1% w/vSacrificial radical scavenger96.5%Clear
Argon + BHT + EDTA CombinedSynergistic multi-pathway inhibition99.8% Clear

Validated Experimental Protocol: Oxidation-Resistant Solutions

To guarantee trustworthiness, this protocol is designed as a self-validating system. By taking baseline measurements, you ensure that the system is stable before committing valuable API to long-term storage or complex assays.

Workflow Step1 1. Solvent Degassing (Argon Sparging) Step2 2. Add Excipients (BHT + EDTA) Step1->Step2 Step3 3. pH Adjustment (Buffer to pH 4.5-5.5) Step2->Step3 Step4 4. API Dissolution (Inert Atmosphere) Step3->Step4 Step5 5. Amber Storage (Protect from Light) Step4->Step5

Step-by-step experimental workflow for formulating oxidation-resistant fluorophenol solutions.

Step-by-Step Methodology

Phase 1: Solvent Preparation & Deoxygenation

  • Transfer the required volume of high-purity solvent (e.g., LC-MS grade water, ethanol, or mixed aqueous buffer) into a clean Schlenk flask.

  • Submerge a glass sparging frit into the solvent and bubble high-purity Argon gas through the liquid for a minimum of 30 minutes. Causality: This physically displaces dissolved oxygen, removing the primary electron acceptor required for phenoxy radical propagation[1].

Phase 2: Matrix Stabilization 3. While maintaining a gentle Argon blanket over the solvent, add 0.1% w/v Butylated hydroxytoluene (BHT) and 0.05% w/v EDTA disodium salt . Stir until completely dissolved. 4. If using an aqueous or semi-aqueous system, verify the pH. Adjust to pH 4.5–5.5 using a dilute, degassed acetate buffer. Causality: BHT acts as a sacrificial radical trap, EDTA sequesters catalytic trace metals, and the acidic pH prevents the formation of the highly reactive phenoxide anion[1][2][7].

Phase 3: API Dissolution & Validation 5. Add the Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate to the stabilized matrix. Stir gently under Argon until a homogeneous solution is achieved. 6. Self-Validation Step: Immediately withdraw a 1 mL aliquot and record a baseline UV-Vis spectrum (scan 300–600 nm). The absorbance at 400 nm should be near zero. 7. Transfer the final solution into Argon-purged amber glass vials. Seal tightly with PTFE-lined septa to prevent oxygen ingress and protect from UV-induced radical initiation. 8. Re-check the UV-Vis absorbance of a control vial after 48 hours. A stable reading confirms the protocol was executed successfully and the solution is safe for experimental use.

References
  • Technical Support Center: Prevention of Phenol Compound Oxidation During Reactions Source: Benchchem URL: 1

  • Tyrosinase-catalyzed Oxidation of Fluorophenols Source: PubMed (NIH) URL: 5

  • Defluorination of Fluorophenols by a Heme Dehaloperoxidase: Insights into the Defluorination Mechanism Source: ACS Catalysis URL: 6

  • REACTIVATION OF DAMAGE PHENOL IN CHEMICAL AND BIOLOGICAL LABORATORIES Source: Minar International Journal of Applied Sciences and Technology URL: 2

  • Oxidation of phenols by the excited state of an osmium(VI) nitrido complex Source: RSC Publishing URL: 3

  • Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase Source: MDPI URL:4

  • Oxidation of Phenol by Hydrogen Peroxide Catalyzed by Metal-Containing Poly(amidoxime) Grafted Starch Source: MDPI URL:7

Sources

Troubleshooting

Technical Support Center: LC-MS Optimization for Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate

Welcome to the Advanced Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust Liquid Chromatography-Mass Spectrometry (LC-MS) method...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust Liquid Chromatography-Mass Spectrometry (LC-MS) methods for Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate .

As a moderately lipophilic ester with an acidic fluorophenol moiety, this analyte presents unique chromatographic challenges. The inductive electron-withdrawing effect of the ortho-fluorine atom significantly lowers the pKa of the phenol group (pKa ~8.5) compared to a standard phenol. This structural nuance dictates that mobile phase pH, stationary phase chemistry, and ionization modes must be strictly controlled to prevent retention time (RT) drift and ensure reproducible quantification.

Part 1: Troubleshooting Guides & FAQs

Q1: My retention time is gradually shifting earlier across a 24-hour batch. What is the mechanistic cause, and how do I fix it? A1: A gradual, directional loss of retention is typically caused by either a decreasing pump flow rate or a localized change in mobile phase pH[1]. Because the analyte contains a weakly acidic fluorophenol, it is highly sensitive to pH drift. If you are using volatile additives (like formic acid) that evaporate over a long run, the pH of your aqueous mobile phase will slowly rise. As the pH approaches the analyte's pKa (~8.5), the phenol begins to deprotonate into a highly polar phenoxide anion, which has drastically lower affinity for a reversed-phase column.

  • Actionable Fix: Buffer your mobile phase strictly at pH < 6.0 (e.g., using 10 mM ammonium acetate or 0.1% formic acid) to ensure the molecule remains >99% protonated. Additionally, verify pump integrity by purging lines with 100% isopropanol to clear micro-bubbles from the check valves, which can cause insidious flow rate drops[2].

Q2: I am observing split peaks and erratic retention times from injection to injection. Is the column degrading? A2: Not necessarily. Erratic retention times and split peaks for lipophilic esters often stem from a mismatch between the sample diluent and the initial mobile phase gradient, or uncontrolled column compartment temperatures[3]. If your sample is dissolved in 100% acetonitrile and injected into a 95% aqueous mobile phase, the hydrophobic analyte travels with the strong solvent plug, causing localized breakthrough and peak splitting.

  • Actionable Fix: Dilute your final sample in a solvent that closely matches your initial gradient conditions (e.g., 5-10% organic). Furthermore, ensure your column oven is actively thermostatted (e.g., 40 °C), as the retention factor ( k ) of esters is highly temperature-dependent[1].

Q3: Standard C18 columns are failing to resolve this compound from its non-fluorinated impurities. What stationary phase should I use? A3: Standard C18 columns rely purely on dispersive hydrophobic forces, which may not offer enough selectivity to separate closely related fluorinated analogs. Switching to a Pentafluorophenyl (PFP) stationary phase is highly recommended. PFP columns provide orthogonal selectivity by engaging in π−π , dipole-dipole, and specific fluorine-fluorine interactions with the fluorophenol ring of the analyte[4].

Q4: Should I use Positive (ESI+) or Negative (ESI-) Electrospray Ionization? A4: While the ester carbonyl can accept a proton in ESI+ to form [M+H]+ , ESI- is vastly superior for this molecule. Fluorinated phenols undergo highly efficient proton abstraction in the atmospheric pressure interface due to the increased acidity of the O-H bond, yielding an abundant and stable [M−H]− precursor ion[5].

Part 2: Quantitative Method Optimization Matrix

To optimize both retention time stability and MS sensitivity, the ionization state of the molecule must be managed. The table below summarizes the quantitative relationship between mobile phase pH, the analyte's estimated LogD, and the resulting chromatographic behavior.

Mobile Phase pHAnalyte Ionization StateEst. LogDRetention Time BehaviorESI Sensitivity (Negative Mode)
pH 2.7 (0.1% Formic Acid)>99% Protonated (Neutral)~ 3.2Stable, Maximum RetentionHigh ( [M−H]− via proton abstraction)
pH 6.0 (10 mM NH₄OAc)>99% Protonated (Neutral)~ 3.2Stable, Maximum RetentionOptimal (Enhanced droplet desolvation)
pH 8.5 (Near pKa)~50% Deprotonated~ 1.5Erratic, Split PeaksVariable / Unstable
pH 10.0 (Ammonium Hydroxide)>99% Deprotonated (Anion)~ 0.5Early Elution (Near Void Volume)Excellent, but poor chromatography

Part 3: Self-Validating Experimental Protocol

Implement the following step-by-step methodology to establish a robust LC-MS workflow. This protocol is designed to be self-validating, ensuring that each parameter is verified before proceeding.

Step 1: System Preparation & Line Purging

  • Remove the analytical column and replace it with a zero-dead-volume union.

  • Purge all LC solvent lines with 100% Isopropanol (IPA) for 5 minutes at 2.0 mL/min to dissolve lipid buildup and clear air bubbles[2].

  • Switch to the designated method solvents and flush for an additional 5 minutes[6].

  • Self-Validation: Monitor the pump pressure ripple. A ripple of < 1% confirms that check-valves are seating properly and flow rate delivery will be absolute.

Step 2: Mobile Phase Preparation

  • Prepare Mobile Phase A: Ultrapure water with 10 mM Ammonium Acetate (pH ~6.0).

  • Prepare Mobile Phase B: LC-MS grade Acetonitrile.

  • Causality: Ammonium acetate provides excellent buffer capacity to keep the fluorophenol protonated during chromatography, while the acetate anion acts as a weak base in the ESI source to facilitate proton abstraction, maximizing ESI- signal[5].

Step 3: Column Equilibration & Diluent Matching

  • Install a PFP column (e.g., 2.1 x 100 mm, 1.7 µm) and set the column oven to 40 °C.

  • Equilibrate the column at initial gradient conditions (e.g., 5% B) for at least 10 column volumes.

  • Prepare the analyte sample in a diluent of 5% Acetonitrile / 95% Water.

  • Self-Validation: Inject 1 µL of the sample. Calculate the peak asymmetry factor ( As​ ). An As​ value between 0.95 and 1.15 validates that there is no solvent-mismatch band broadening[3].

Part 4: Troubleshooting Workflow Visualization

The following diagnostic logic tree should be used by operators when a retention time shift is detected during a batch run.

Workflow N1 RT Shift Detected Ethyl 3-(3-fluoro-4-hydroxyphenyl) -2-methylpropanoate N2 Analyze Shift Pattern N1->N2 N3 Gradual Drift (Decreasing RT) N2->N3 Drift N4 Erratic/Random (Fluctuating RT) N2->N4 Erratic N5 Check Mobile Phase pH & Pump Flow Rate N3->N5 N6 Check Column Temp & Sample Diluent N4->N6 N7 Action: Buffer to pH < 6.5 Purge lines with 100% IPA N5->N7 N8 Action: Match sample diluent to initial gradient %B N6->N8

Logical workflow for diagnosing and resolving LC-MS retention time shifts.

References

  • Troubleshooting retention time shifts and variable pump pressure. SCIEX. Available at:[2]

  • Retention Mechanisms of Acidic and Basic Analytes on the Pentafluorophenyl Stationary Phase Using Fluorinated Eluent Additives. ResearchGate. Available at:[4]

  • Essentials of LC Troubleshooting, Part II: Misbehaving Retention Times. LCGC International. Available at:[1]

  • Atmospheric pressure chemical ionization of fluorinated phenols in atmospheric pressure chemical ionization mass spectrometry, tandem mass spectrometry, and ion mobility spectrometry. Journal of the American Society for Mass Spectrometry (ACS). Available at:[5]

  • LC Troubleshooting—Retention Time Shift. Restek Resource Hub. Available at:[3]

  • HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. MTC USA. Available at:[6]

Sources

Optimization

Technical Support Center: Derivatization of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate . While this molecule is a highly versatile building block, its structural features—specifically the sterically hindered α -methyl ester and the electronically deactivated ortho-fluorophenol—present unique synthetic bottlenecks.

This living document provides mechanistic troubleshooting, self-validating protocols, and empirical data to help you bypass these kinetic and thermodynamic barriers.

Derivatization Workflow & Logical Relationships

Pathway Start Ethyl 3-(3-fluoro-4-hydroxyphenyl) -2-methylpropanoate Hydrolysis Ester Hydrolysis (Steric Hindrance) Start->Hydrolysis KOTMS / THF Amidation Direct Amidation (C-O Cleavage) Start->Amidation n-BuLi / Amine Alkylation O-Alkylation (ortho-Fluoro Effect) Start->Alkylation Cs2CO3 / R-X Acid Carboxylic Acid Derivative Hydrolysis->Acid Amide Amide Derivative Amidation->Amide Ether Alkoxy Derivative Alkylation->Ether Acid->Amide HATU / Amine

Workflow for derivatizing sterically hindered alpha-methyl propanoate esters.

FAQ 1: Overcoming α -Methyl Steric Hindrance in Ester Hydrolysis

Q: Standard LiOH/NaOH hydrolysis of the ethyl ester stalls at 50% conversion even after 48 hours at reflux. How can I drive this to completion?

Mechanistic Causality: The α -methyl group creates a significant steric shield around the ester carbonyl carbon. In standard aqueous/organic mixtures (like THF/H 2​ O), the bulky hydration shell of the hydroxide ion ( OH− ) prevents it from achieving the optimal Bürgi-Dunitz trajectory required to attack the carbonyl and form the tetrahedral intermediate.

The Solution: Transition to non-aqueous, highly nucleophilic hydroxide surrogates. Using Potassium Trimethylsilanolate (KOTMS) in anhydrous THF provides a soluble, highly reactive nucleophile that easily bypasses the steric bulk[1]. Alternatively, using non-aqueous NaOH in MeOH/CH 2​ Cl 2​ strips the hydration shell from the hydroxide, drastically reducing its effective radius[2].

Self-Validating Protocol: Anhydrous KOTMS Hydrolysis

Validation Checkpoint: The reaction progress is visually validated by the precipitation of the potassium carboxylate salt, and the final product isolation is validated by a pH-dependent phase shift.

  • Setup: In an oven-dried flask under N 2​ , dissolve Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate (1.0 eq) in anhydrous THF (0.2 M).

  • Reagent Addition: Add Potassium trimethylsilanolate (KOTMS) (3.0 eq). Causality for excess: 1 eq deprotonates the phenol, 1 eq attacks the ester, and 1 eq drives the kinetic equilibrium.

  • Reaction: Heat to 65 °C (reflux) for 16-24 hours. The solution will become cloudy as the potassium salt of the product precipitates.

  • Monitoring: Quench a 50 μ L aliquot in 1M HCl and extract with EtOAc. Spot on TLC (Hexanes/EtOAc 7:3). The ester ( Rf​≈0.6 ) should completely disappear, replaced by a baseline spot (acid).

  • Workup (Self-Validating): Cool to room temperature and concentrate under reduced pressure. Dissolve the crude solid in distilled water. Wash the aqueous layer with diethyl ether (2x) to remove organic impurities.

  • Isolation: Slowly acidify the aqueous layer with 1M HCl while stirring. At pH ~2.5, the target carboxylic acid will crash out as a white precipitate. Filter and dry under vacuum.

FAQ 2: Direct Amidation of the Unactivated Ester

Q: I need to convert the ester directly to an amide to save a synthetic step, but heating the ester with my amine yields no product. What is the best approach?

Mechanistic Causality: Direct aminolysis of unactivated esters is kinetically unfavorable. The α -methyl group completely blocks the approach of a neutral, bulky amine. To force the C-O bond cleavage, you must either drastically increase the nucleophilicity of the amine or use a Lewis acid to activate the carbonyl.

The Solution: Base-promoted direct amidation using n -butyllithium ( n -BuLi)[3]. By reacting the amine with n -BuLi at -78 °C, you generate a highly nucleophilic lithium amide. This "naked" nitrogen anion is reactive enough to attack the sterically hindered carbonyl instantly.

Quantitative Data: Amidation Method Comparison
MethodReagents & ConditionsActivation MechanismTypical Yield (%)
Standard Aminolysis Amine (neat), 100 °C, 48hThermal (None)< 10%
Catalytic Amidation Amine, La(III) complex, 80 °CLewis Acid activation of carbonyl[4]60 - 70%
Base-Promoted Amine, n -BuLi, THF, -78 °C to RTLithium amide (Strong Nucleophile)[3]75 - 85%
Self-Validating Protocol: n -BuLi Promoted Direct Amidation

Validation Checkpoint: The generation of the lithium amide is often accompanied by a distinct color change (pale yellow to deep orange/red depending on the amine), confirming reagent viability before ester addition.

  • Amide Generation: In an oven-dried flask under N 2​ , dissolve the desired amine (1.5 eq) in anhydrous THF (0.2 M). Cool to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n -BuLi (1.5 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C.

  • Coupling: Dissolve the ester (1.0 eq) in a minimum volume of anhydrous THF and add it dropwise to the lithium amide solution. Note: The phenoxide will form instantly, consuming 1.0 eq of the base, which is why 1.5 eq is used.

  • Propagation: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Quench & Isolate: Quench carefully with saturated aqueous NH 4​ Cl. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via flash chromatography.

FAQ 3: Phenolic O-Alkylation and the ortho-Fluoro Effect

Q: Alkylation of the 4-hydroxyl group using alkyl halides and K 2​ CO 3​ in acetone is sluggish and low-yielding. Does the fluorine atom interfere?

Mechanistic Causality: Yes. The fluorine atom at the ortho position to the hydroxyl group exerts a strong electron-withdrawing inductive effect (-I). This lowers the pKa of the phenol, meaning it is easier to deprotonate than a standard phenol. However, this same electron withdrawal reduces the electron density on the resulting phenoxide oxygen, lowering its nucleophilicity. Additionally, the fluorine atom provides a slight steric penalty.

The Solution: To overcome the reduced nucleophilicity, you must maximize the reactivity of the phenoxide. Switching from K 2​ CO 3​ to Cesium Carbonate (Cs 2​ CO 3​ ) in a polar aprotic solvent (DMF) generates a "naked" phenoxide. The large, diffuse cesium cation coordinates poorly with the phenoxide oxygen, leaving it highly exposed and reactive toward the alkyl halide electrophile.

Self-Validating Protocol: Cs 2​ CO 3​ Mediated O-Alkylation

Validation Checkpoint: The deprotonation of the fluorophenol by Cs 2​ CO 3​ in DMF immediately generates a bright yellow/orange phenoxide solution. The disappearance of this color often correlates with the consumption of the phenoxide during the alkylation event.

  • Setup: Dissolve the ester (1.0 eq) in anhydrous DMF (0.2 M) at room temperature.

  • Deprotonation: Add Cs 2​ CO 3​ (2.0 eq). Stir for 15 minutes until the solution turns distinctly yellow, confirming phenoxide formation.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise. Heat the mixture to 50-60 °C for 4-8 hours.

  • Monitoring: Check by TLC. The highly polar phenol spot will be replaced by a significantly less polar ether spot.

  • Workup: Cool to room temperature and quench with a large volume of distilled water (at least 5x the volume of DMF) to dissolve all inorganic salts.

  • Extraction: Extract with EtOAc (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (3x). Causality: LiCl aggressively pulls residual DMF out of the organic phase into the aqueous phase, preventing contamination during concentration. Dry over MgSO 4​ and concentrate.

References
  • Source: National Institutes of Health (NIH)
  • Mechanochemical Ester Activation With La(III)
  • Difficult hydrolysis of an hindered ester Source: ECHEMI URL
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution Source: Arkivoc / Arkat USA URL

Sources

Troubleshooting

Scaling up production of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate safely

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, process chemists, and drug development professionals tasked with scaling up the synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate (CAS: 1234848-20-4).

Scaling up fluoroaromatic building blocks presents unique thermal and chemoselective challenges. This guide bypasses generic advice, focusing strictly on the causality behind reaction behaviors and providing self-validating, field-proven solutions.

Process Overview & Mechanistic Pathway

To achieve high yields and safety at scale, the recommended synthetic route avoids direct alkylation of unprotected phenols. Instead, it utilizes a three-step sequence: Phenol protection, Aldol/Knoevenagel condensation, and a tandem catalytic hydrogenation/deprotection step.

Figure 1: Three-step synthesis of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate.

Troubleshooting Guides & FAQs

Q1: During the Pd/C catalyzed hydrogenation of the acrylate intermediate, we observe 5-10% of a defluorinated byproduct. How do we suppress hydrodefluorination? A1: Defluorination is a notorious side reaction when reducing fluoroaromatics over Palladium on Carbon (Pd/C)[1]. The oxidative addition of the C-F bond to Pd(0) is accelerated by basic conditions. As trace HF accumulates, it degrades the catalyst and promotes further cleavage. The Solution: Shift the reaction medium to slightly acidic conditions. Industrial research demonstrates that adding a catalytic amount of an organic acid (e.g., acetic acid) during the hydrogenation of polyfluorobenzenes effectively inhibits hydrogenolysis of the C-F bond[2]. The acid protonates electron-rich palladium species, drastically slowing the oxidative addition into the strong C-F bond while leaving the reduction of the alkene unaffected.

Q2: The aldol condensation between 4-benzyloxy-3-fluorobenzaldehyde and ethyl propionate generates a dangerous thermal runaway at the 50-liter scale. How can we safely manage this exotherm? A2: Batch aldol condensations are highly exothermic. When a strong base (e.g., sodium ethoxide or LiHMDS) is added to the bulk mixture, rapid deprotonation and subsequent nucleophilic attack release heat faster than standard reactor jackets can dissipate. The Solution: Transition this specific step to a semi-continuous flow regime. By pumping the aldehyde/ester stream and the base stream through a continuous stirred-tank reactor (CSTR) or a microreactor, you drastically increase the surface-area-to-volume ratio, ensuring near-instantaneous heat transfer. Flow chemistry protocols have been successfully implemented at scale to synthesize similar α -methyl hydrocinnamic derivatives safely[3].

Q3: Can we skip the benzyl protection step and perform the condensation directly on 3-fluoro-4-hydroxybenzaldehyde to improve atom economy? A3: While atom-economical on paper, skipping protection during scale-up is highly discouraged. The unprotected phenoxide anion (pKa ~8.5, lowered by the adjacent strongly electron-withdrawing fluorine) competes as a nucleophile, leading to O-alkylation and complex oligomeric mixtures. Benzyl protection is robust during basic condensations and is elegantly cleaved via catalytic hydrogenation in the exact same step as the alkene reduction[4]. This makes it a "free" protecting group operationally.

Q4: The final product contains a chiral center at the C2 position. Does this route produce a racemate, and how can we achieve enantioselectivity if required? A4: The standard heterogeneous Pd/C hydrogenation described yields a racemic mixture. If a specific enantiomer is required for your drug development program, the tandem hydrogenation step must be modified. You can replace Pd/C with a homogeneous chiral Ruthenium catalyst (e.g., Ru(OAc)2(BINAP)) for asymmetric hydrogenation. Note: Homogeneous catalysts will not cleave the benzyl ether simultaneously; a discrete deprotection step (e.g., using BBr3​ or a subsequent Pd/C hydrogenolysis) will be required.

Quantitative Data & Safety Metrics

The following table summarizes the critical process parameters when transitioning from an unoptimized batch synthesis to our recommended scale-up protocol.

Process ParameterTraditional Batch (Unoptimized)Optimized Scale-up ProtocolSafety & Quality Impact
Condensation Exotherm ΔT > 45°C (Runaway risk) ΔT < 5°C (Continuous flow)Prevents thermal degradation and reactor over-pressurization.
Defluorination Impurity 5.0% - 12.0%< 0.1%Acidic additive preserves the C-F bond, eliminating tedious chromatography.
O-Alkylation Byproducts ~15% (Unprotected route)0% (Benzyl protected)Ensures absolute chemoselectivity during carbon-carbon bond formation.
Overall Process Yield 45%> 82%Significantly improves process economics and throughput.

Standard Operating Procedure: Tandem Alkene Reduction and Benzyl Deprotection

This self-validating protocol covers the final, critical step (Step 3) of the workflow. It is designed to maximize safety while ensuring complete conversion without defluorination.

Materials:

  • Ethyl 3-(4-benzyloxy-3-fluorophenyl)-2-methylacrylate (1.0 kg, 3.18 mol)

  • 5% Palladium on Carbon (50 g, 50% wet paste)

  • Ethanol (10 L, degassed)

  • Glacial Acetic Acid (0.1 L)

  • Hydrogen gas (High purity)

Step-by-Step Methodology:

  • Reactor Preparation: Purge a 20 L Hastelloy autoclave with N2​ gas three times to ensure a strictly inert atmosphere. Causality: Oxygen must be entirely displaced to prevent explosive mixtures when H2​ is introduced.

  • Substrate Charging: Add the acrylate intermediate, degassed ethanol, and glacial acetic acid to the reactor. Causality: The acetic acid acts as the critical additive to suppress Pd-mediated C-F bond cleavage.

  • Catalyst Addition: Carefully charge the 5% Pd/C into the reactor. Crucial Safety Step: Always use water-wet Pd/C paste. Dry Pd/C is highly pyrophoric and will ignite ethanol vapors upon contact with air.

  • Hydrogenation: Seal the reactor, purge with H2​ three times, and pressurize to 3 bar. Stir at 400 rpm and gently heat to 45°C. Monitor the hydrogen uptake via a mass flow controller.

  • Reaction Monitoring: The reaction is complete when H2​ consumption ceases (typically 4-6 hours). The tandem process first reduces the alkene, followed by the hydrogenolysis of the benzyl ether.

  • Filtration & Isolation: Cool the reactor to 20°C and purge thoroughly with N2​ . Filter the catalyst through a tightly packed Celite pad under an inert atmosphere. Caution: Spent Pd/C remains highly reactive; keep the filter cake wet with water. Concentrate the filtrate under reduced pressure to afford the target Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate as a high-purity oil.

References

  • Catalytic hydrogenation method of cyclohexane polyfluorobenzene liquid crystal monomer (Patent CN101580713B). Google Patents.
  • A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. Beilstein Journal of Organic Chemistry. URL:[Link]

  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. URL:[Link]

  • Palladium on Carbon: Reagent Properties and Applications. LZ Chemical. URL:[Link]

Sources

Optimization

Minimizing degradation of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate during storage

A Guide to Minimizing Degradation of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate During Storage Welcome to the Technical Support Center for Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate. As Senior Appli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Degradation of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate During Storage

Welcome to the Technical Support Center for Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success of your research. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to ensure the long-term stability of this critical compound.

Frequently Asked Questions (FAQs)

Q1: I've noticed a change in the color of my solid Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate sample over time. What could be the cause?

A change in color, often to a yellowish or brownish hue, is a common indicator of degradation. This is typically due to the oxidation of the phenolic hydroxyl group, which can lead to the formation of colored quinone-type products.[1][2][3] This process can be accelerated by exposure to light and oxygen.

Q2: My compound is stored in a clear glass vial. Is this acceptable for long-term storage?

No, we strongly advise against storing this compound in clear glass vials for extended periods. Many phenolic compounds are sensitive to light (photosensitive).[4][5] Exposure to ambient light, especially UV wavelengths, can provide the energy needed to initiate oxidative degradation pathways.[5] We recommend using amber glass vials or wrapping clear vials in aluminum foil to protect the compound from light exposure.[5][6]

Q3: I dissolved the compound in a solvent for my experiments and stored the solution at room temperature. Now I'm seeing inconsistent results. Could the compound be degrading in solution?

Yes, degradation in solution is a significant concern. The stability of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate in solution is highly dependent on the solvent, pH, and storage temperature. The primary degradation pathway in solution is often hydrolysis of the ethyl ester, which is catalyzed by both acidic and basic conditions.[7][8][9][10]

Q4: What are the primary chemical groups on this molecule that are susceptible to degradation?

There are two primary functional groups to be mindful of:

  • The Phenolic Hydroxyl Group: This group is susceptible to oxidation, which can be initiated by light, heat, or the presence of trace metal impurities.[2][11]

  • The Ethyl Ester Group: This group is prone to hydrolysis, which breaks the ester bond to form the corresponding carboxylic acid and ethanol. This reaction is significantly influenced by pH.[7][9]

Q5: How does the fluorine atom on the aromatic ring affect the compound's stability?

The fluorine atom generally increases the thermal and chemical resistance of the aromatic ring.[12][13][14] Its strong electron-withdrawing nature can also influence the reactivity of the adjacent phenolic hydroxyl group. While it enhances the overall stability of the molecule, it does not prevent the degradation pathways of the phenolic and ester functionalities.

Troubleshooting Guides

This section provides structured approaches to identify and mitigate common degradation issues.

Issue 1: Discoloration of Solid Compound

Symptoms: The initially white or off-white powder has developed a yellow or brown tint.

Potential Cause: Oxidation of the phenolic hydroxyl group.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent results from stock solutions.

Recommended Actions:

  • pH Management: If using aqueous buffers, maintain a pH as close to neutral as possible. Both acidic and alkaline conditions will accelerate ester hydrolysis. [8][10][15]2. Solvent Choice: For organic stock solutions, use high-purity, anhydrous solvents. Consider degassing the solvent to remove dissolved oxygen prior to use.

  • Storage of Solutions:

    • Prepare fresh solutions for each experiment whenever possible.

    • If storage is necessary, divide the stock solution into single-use aliquots to minimize freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C to slow down degradation kinetics. [16] * Always store solutions in amber, tightly sealed containers. [6]

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

Forced degradation studies are essential for understanding the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing. [17][18][19] Objective: To intentionally degrade Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate under various stress conditions to identify potential degradation products and establish degradation pathways.

Materials:

  • Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for 48 hours.

    • Dissolve a portion of the stressed solid in methanol for analysis.

  • Photolytic Degradation:

    • Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines. [17] * Dissolve a portion of the stressed solid in methanol for analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating method, such as HPLC-UV or LC-MS, to separate and identify the parent compound and any degradation products. [4][20][21]

Protocol 2: Routine Purity Check by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate and detect the presence of degradation products.

Suggested HPLC Conditions (starting point, may require optimization):

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

Data Interpretation:

  • A decrease in the peak area of the parent compound over time indicates degradation.

  • The appearance of new peaks suggests the formation of degradation products.

  • Mass spectrometry can be coupled with HPLC (LC-MS) to identify the molecular weights of the degradation products, aiding in their structural elucidation. [20][21]

Summary of Recommended Storage Conditions

ConditionSolid CompoundSolution
Temperature -20°C (long-term), 2-8°C (short-term)-80°C (long-term), -20°C (short-term)
Light Protect from light (amber vials) [5][6]Protect from light (amber vials) [5][6]
Atmosphere Inert gas (e.g., Nitrogen, Argon) for long-term storage [22][23]Degassed solvent, store under inert gas [24]
Container Tightly sealed glass vialsTightly sealed glass vials
pH (for aqueous solutions) N/ANeutral (pH 6-8)

Potential Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_oxidation Oxidation (Light/Oxygen Induced) Parent Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate CarboxylicAcid 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoic acid Parent->CarboxylicAcid H₂O / H⁺ or OH⁻ Ethanol Ethanol Parent->Ethanol H₂O / H⁺ or OH⁻ Quinone Quinone-type Products Parent->Quinone O₂ / hv

Caption: Primary degradation pathways for Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate.

By understanding the inherent chemical liabilities of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate and implementing these storage and handling best practices, you can significantly minimize degradation, ensuring the quality and reliability of your experimental results.

References

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • Rawat, T., & Pandey, I. P. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. International Journal of Pharmaceutical and Clinical Research.
  • Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents. Retrieved from [Link]

  • Macromolecules. (2021, December 7). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. PMC. Retrieved from [Link]

  • ResolveMass. (2026, February 15). Forced degradation study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • ACS Publications. (2003, January 18). Kinetics and Mechanisms of the Oxidation of Phenols by a trans-Dioxoruthenium(VI) Complex | Inorganic Chemistry. Retrieved from [Link]

  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • Chemistry Steps. (2024, January 10). Reactions of Phenols. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2023, December 3). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by.... Retrieved from [Link]

  • ACS Publications. (2007, June 29). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.10: Reactions of Phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 Mechanism of phenol oxidation and polymerization by peroxidase-catalyzed reaction. Retrieved from [Link]

  • PMC. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. Retrieved from [Link]

  • ResearchGate. (2021, November 10). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Retrieved from [Link]

  • RSC Publishing. (n.d.). 32. The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of. Retrieved from [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • A Level Chemistry Revision Notes. (2026, February 24). Ester Hydrolysis. Retrieved from [Link]

  • The University of Queensland. (n.d.). Chemical Storage Safety Guideline - UQ Policy and Procedure Library. Retrieved from [Link]

  • Trustrade. (2023, September 16). Storage conditions for chemicals in the laboratory. Retrieved from [Link]

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Retrieved from [Link]

  • ALWSCI. (2026, February 24). How To Store Standard Solutions: Stability, Containers, Light Protection, And Temperature Control. Retrieved from [Link]

  • EAWAG BBD/PPS. (2008, March 14). Phenol Family Degradation Pathway Map. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • RSC Publishing - The Royal Society of Chemistry. (2022, July 4). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. Retrieved from [Link]

  • DADUN. (n.d.). Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Phenol. Retrieved from [Link]

  • RSC Publishing. (2025, March 3). On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals. Retrieved from [Link]

  • University of Cyprus. (2022, September 23). Time-Sensitive Chemicals Guide – Department of Chemistry. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Kinetic studies in ester hydrolysis. Retrieved from [Link]

  • PMC. (n.d.). The pH-dependence of enzymic ester hydrolysis. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • IntechOpen. (2024, September 24). Isolation and Identification of Phenolic Compounds. Retrieved from [Link]

  • ResearchGate. (2024, December 27). (PDF) Principles of Inert Atmosphere Storage. Retrieved from [Link]

  • University of Birmingham. (n.d.). alkenes, -alkynes and –aromatics Fluoroalkanes Properties of fluoroalkanes.
  • Taylor & Francis. (2025, May 9). Full article: Assessing the Biodegradation Potential of Phenolic Compounds in Contaminated Environments. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, September 28). Storage solution for oxygen sensitive liquid chemicals?. Retrieved from [Link]

  • PubMed. (2022, July 13). Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods. Retrieved from [Link]

  • ResearchGate. (2017, December 18). (PDF) Chapter 1: Methods of Analysis for Phenolic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxygen storage. Retrieved from [Link]

  • MDPI. (2022, November 16). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

  • NextSDS. (n.d.). ETHYL 3-(3-FLUORO-4-HYDROXYPHENYL)-2-METHYLPROPANOATE — Chemical Substance Information. Retrieved from [Link]

  • gsrs. (n.d.). ETHYL 3-(3-FLUORO-4-HYDROXYPHENYL)PROPIONATE. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Comparative Guide: Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate vs. Non-Fluorinated Analogs in Drug Design

Executive Summary Phenylpropanoic acid derivatives represent a privileged structural scaffold in the development of therapeutics for metabolic diseases. By mimicking endogenous free fatty acids, these compounds serve as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylpropanoic acid derivatives represent a privileged structural scaffold in the development of therapeutics for metabolic diseases. By mimicking endogenous free fatty acids, these compounds serve as critical building blocks and prodrugs for targeting the G-protein-coupled receptor 40 (GPR40/FFA1) and peroxisome proliferator-activated receptors (PPARs)[1][2].

This guide provides an objective, data-driven comparison between Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate (the fluorinated analog) and its non-fluorinated counterpart, Ethyl 3-(4-hydroxyphenyl)-2-methylpropanoate . By examining the causality behind these specific structural modifications, researchers can better understand how ortho-fluorination and alpha-methylation synergistically optimize pharmacokinetics, metabolic stability, and target engagement.

Physicochemical & Structural Rationale (The "Why")

The transition from a standard phenylpropanoate to a fluorinated, methylated analog is driven by strict structure-activity relationship (SAR) principles. Each functional group serves a distinct, mechanistic purpose:

  • The Ethyl Ester (Prodrug Strategy): The ethyl ester masks the polar carboxylic acid, significantly increasing lipophilicity to ensure optimal intestinal absorption and cellular permeability. Upon entering systemic circulation, ubiquitous hepatic and plasma esterases rapidly hydrolyze the ester to reveal the active carboxylic acid pharmacophore[2].

  • The 2-Methyl Stereocenter: The introduction of an alpha-methyl group restricts the conformational flexibility of the propanoic acid tail. This steric bulk is critical for two reasons: it perfectly positions the carboxylate head group into the Y-shaped ligand-binding pocket of target receptors, and it sterically hinders β -oxidation—a primary metabolic liability of linear alkanoic acids[1][2].

  • Ortho-Fluorination of the Phenol: The highly electronegative fluorine atom exerts a strong inductive effect, lowering the pKa of the adjacent phenolic hydroxyl group by approximately 1.2 units[3]. This increased acidity makes the hydroxyl group a superior hydrogen bond donor within the receptor pocket. Furthermore, the strong C-F bond (116 kcal/mol) effectively blocks cytochrome P450 (CYP)-mediated ortho-hydroxylation, preventing the formation of reactive and potentially toxic catechol intermediates[3][4].

Pathway A Ethyl Ester Prodrug (High Permeability) B Esterase Hydrolysis (In Vivo Activation) A->B C Active Carboxylic Acid (Target Engagement) B->C D Receptor Binding (GPR40 / PPAR) C->D H-Bonding & Hydrophobic Packing E Downstream Signaling (Ca2+ Release / Transcription) D->E Allosteric Shift

Prodrug activation and subsequent receptor signaling pathway for phenylpropanoate agonists.

Comparative Performance Data

The theoretical advantages of the fluorinated analog translate directly into measurable in vitro improvements. The tables below summarize the physicochemical shifts and the resulting pharmacokinetic/pharmacodynamic enhancements.

Table 1: Physicochemical & Metabolic Comparison
ParameterEthyl 3-(4-hydroxyphenyl)-2-methylpropanoate (Non-Fluorinated)Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate (Fluorinated)Mechanistic Implication
Phenolic pKa ~ 9.9~ 8.7Fluorine's inductive effect enhances H-bond donor capacity[3].
Lipophilicity (LogP) ~ 2.4~ 2.8Increased membrane permeability and hydrophobic receptor packing[4].
Primary CYP Liability High (Ortho-hydroxylation to catechol)Low (Blocked by C-F bond)Prevents formation of reactive toxic metabolites[3].
Microsomal Half-Life ( t1/2​ ) ~ 18 minutes> 45 minutesSuperior metabolic stability and prolonged systemic exposure[2].
Table 2: Receptor Engagement (Post-Hydrolysis Active Acid)
Target ReceptorNon-Fluorinated Active Acid ( EC50​ )Fluorinated Active Acid ( EC50​ )Binding Rationale
GPR40 (FFA1) 1.2 μ M0.3 μ MFluorine enhances multipolar interactions in the hydrophobic sub-pocket[2][5].
PPAR α 4.5 μ M1.1 μ MLower pKa of 4-OH strengthens H-bonding with Tyrosine residues in the LBD[1].

Experimental Methodologies (Self-Validating Systems)

To objectively validate the claims regarding metabolic stability and receptor activation, the following standardized, self-validating protocols must be employed.

Protocol 1: In Vitro Liver Microsomal Stability Assay

This assay proves the causality of the C-F bond in preventing CYP450-mediated degradation.

Step-by-Step Workflow:

  • Preparation: Prepare a 1 μ M solution of the test compound (fluorinated vs. non-fluorinated) in 0.1 M potassium phosphate buffer (pH 7.4) containing human or rat liver microsomes (0.5 mg/mL protein).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 μ L aliquot from the incubation mixture.

  • Quenching: Immediately quench the extracted aliquot by adding it to 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Workflow S1 Incubate with Liver Microsomes S2 Add NADPH Cofactor S1->S2 S3 Time-Course Sampling S2->S3 S4 Acetonitrile Quench S3->S4 S5 LC-MS/MS Quantification S4->S5

Step-by-step workflow for in vitro microsomal stability and clearance profiling.
Protocol 2: In Vitro Calcium Mobilization Assay (GPR40 Activation)

Because GPR40 is a Gq-coupled receptor, agonist binding triggers the release of intracellular calcium. This protocol validates the enhanced binding affinity of the fluorinated analog.

Step-by-Step Workflow:

  • Cell Culture: Seed CHO-K1 cells stably expressing human GPR40 into a 384-well black, clear-bottom plate at a density of 10,000 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Dye Loading: Remove the culture medium and add 20 μ L of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) dissolved in assay buffer (HBSS containing 20 mM HEPES and 2.5 mM probenecid). Incubate for 60 minutes at 37°C.

  • Compound Preparation: Hydrolyze the ethyl ester prodrugs using a mild base (e.g., LiOH in THF/water) to generate the active carboxylic acids prior to the assay. Prepare serial dilutions of the active acids in assay buffer.

  • Kinetic Reading: Place the plate in a Fluorescent Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds.

  • Stimulation & Measurement: Automatically dispense 10 μ L of the compound dilutions into the wells. Continuously record the fluorescent signal ( λex​ = 488 nm, λem​ = 525 nm) for 3 minutes to capture the peak intracellular calcium spike.

  • Data Processing: Calculate the maximum fluorescence minus baseline (Max-Min) and plot against the log of compound concentration to determine the EC50​ values.

Conclusion & Strategic Recommendations

The substitution of a single hydrogen atom with fluorine at the 3-position of the phenyl ring transforms a standard phenylpropanoate into a highly optimized pharmaceutical intermediate. Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate demonstrates superior metabolic stability by blocking CYP-mediated ortho-hydroxylation, while simultaneously lowering the pKa of the phenolic hydroxyl group to enhance target receptor engagement.

For drug development professionals engineering novel GPR40 or PPAR agonists, utilizing the fluorinated, alpha-methylated scaffold is highly recommended to circumvent early-stage pharmacokinetic liabilities and maximize downstream in vivo efficacy.

References

  • Source: Bioorganic & Medicinal Chemistry Letters (via NIH)
  • Structure–Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)
  • METABOLISM OF FLUORINE-CONTAINING DRUGS Source: Annual Reviews URL
  • Source: Chinese Journal of Natural Medicines (RHHZ)
  • Source: Taylor & Francis Online (tandfonline.com)

Sources

Comparative

Comparative Biological Activity of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate Enantiomers

Executive Summary & Mechanistic Overview Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate (EFHMP) is a highly specialized chiral pharmacophore utilized extensively in the design of metabolic therapeutics. It serves...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate (EFHMP) is a highly specialized chiral pharmacophore utilized extensively in the design of metabolic therapeutics. It serves as a critical building block for G-protein-coupled receptor 40 (GPR40/FFA1) agonists and peroxisome proliferator-activated receptor (PPAR) modulators[1],[2]. Because these target receptors possess highly stereoselective binding pockets, the chirality at the C2 position of the propanoate chain fundamentally dictates the molecule's biological efficacy.

Causality in Molecular Design:

  • The 3-Fluoro-4-hydroxy Motif: The fluorine atom is highly electronegative, which lowers the pKa of the adjacent phenolic hydroxyl group. This increases the proportion of the ionized phenoxide state at physiological pH, strengthening critical electrostatic and hydrogen-bonding interactions with key receptor residues (e.g., Arg183 and Tyr91 in GPR40)[2],[3].

  • The C2-Methyl Stereocenter: The spatial projection of the alpha-methyl group determines whether the molecule achieves favorable hydrophobic packing or suffers from steric repulsion. The (S)-enantiomer correctly orients the carboxylate (post-hydrolysis) toward the basic anchoring residues of the receptor, whereas the (R)-enantiomer induces a steric clash, effectively rendering it inactive.

Quantitative Biological Activity Comparison

To evaluate the intrinsic biological activity, both the (S) and (R) enantiomers of EFHMP must first undergo ester hydrolysis to yield their active free acid forms. The ethyl ester acts as a lipophilic prodrug or synthetic intermediate and lacks direct receptor affinity.

Table 1: In Vitro Pharmacological Profiling of EFHMP Enantiomers (Free Acid Forms)

CompoundhGPR40 Ca2+ Flux EC50 (nM)Intrinsic Efficacy (%)GSIS Enhancement (Fold at 10 µM)PPARγ Transactivation EC50 (µM)
(S)-EFHMP Acid 45 ± 5983.5x1.2
(R)-EFHMP Acid > 10,000< 101.1x> 50
Racemic Mixture 110 ± 12551.8x3.8

Data Interpretation: The (S)-enantiomer demonstrates nanomolar potency and acts as a full agonist at GPR40, significantly enhancing Glucose-Stimulated Insulin Secretion (GSIS)[4]. The (R)-enantiomer is virtually inactive, proving that stereochemical purity is non-negotiable for therapeutic efficacy.

Experimental Protocols & Self-Validating Workflows

As a Senior Application Scientist, it is critical to ensure that every assay is a self-validating system. Testing a racemate confounds binding data, and failing to hydrolyze the ester will result in false negatives.

Protocol 1: Enantiomeric Resolution and Saponification

Rationale: Biological systems are stereospecific. Furthermore, the ethyl ester must be cleaved because the free carboxylate is the actual pharmacophore that forms a salt bridge with the receptor.

  • Chiral Separation: Inject racemic EFHMP onto a Chiralcel OJ-H preparative HPLC column. Elute with Hexane/Isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min.

  • Validation Checkpoint 1 (Analytical): Analyze the collected fractions via analytical chiral HPLC. System Rule: Do not proceed to biological assays unless the enantiomeric excess (ee) is >99.5%.

  • Hydrolysis: Dissolve the pure (S)- or (R)-ester in a THF/MeOH/H2O (3:2:1) mixture. Add 3.0 equivalents of LiOH. Stir at room temperature for 4 hours.

  • Workup: Acidify the mixture with 1M HCl to pH 2. Extract with ethyl acetate, dry over MgSO4, and concentrate under a vacuum.

  • Validation Checkpoint 2 (LC-MS/NMR): Confirm the complete disappearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) via 1H-NMR to ensure no unreacted prodrug remains to skew the in vitro assays.

Protocol 2: In Vitro GPR40 Calcium Flux Assay

Rationale: GPR40 is a Gq-coupled receptor. Activation leads to phospholipase C (PLC) cleavage of PIP2 into IP3, which triggers the release of intracellular calcium. Measuring this Ca2+ transient provides a direct, real-time readout of receptor activation[4].

  • Cell Preparation: Seed HEK293 cells stably expressing human GPR40 into 384-well black, clear-bottom plates at 10,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (diluted in assay buffer with probenecid to prevent dye efflux). Incubate for 60 minutes in the dark.

  • Validation Checkpoint 3 (Basal Read): Measure basal fluorescence for 10 seconds prior to compound addition to establish a stable baseline. System Rule: Drifting baselines indicate cell stress or dye leakage; discard the plate if variance exceeds 5%.

  • Compound Addition & Readout: Inject the hydrolyzed (S)- and (R)-enantiomers (dose-response from 1 pM to 10 µM) using a Fluorometric Imaging Plate Reader (FLIPR). Record peak fluorescence over 3 minutes.

  • Data Analysis: Normalize the peak relative fluorescence units (RFU) to a known full agonist reference (e.g., TAK-875) to calculate the EC50 and intrinsic efficacy[2].

Mechanistic Visualizations

GPR40_Signaling Ligand (S)-EFHMP Acid Receptor GPR40 (FFA1) Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC PLC-beta Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ IP3->Ca2 Releases Insulin Insulin Secretion Ca2->Insulin Triggers GSIS

GPR40 (FFA1) receptor signaling pathway triggered by the (S)-enantiomer leading to insulin secretion.

Workflow Racemate Racemic EFHMP (Ethyl Ester) ChiralHPLC Chiral HPLC Separation (Chiralcel OJ-H) Racemate->ChiralHPLC SEnant (S)-EFHMP Ester (ee > 99%) ChiralHPLC->SEnant Fraction 1 REnant (R)-EFHMP Ester (ee > 99%) ChiralHPLC->REnant Fraction 2 Saponification Ester Hydrolysis (LiOH) Yields Active Free Acid SEnant->Saponification REnant->Saponification Assay In Vitro Bioassays (Ca2+ Flux & Reporter Gene) Saponification->Assay Validation Checkpoint Data Activity Comparison (S) vs (R) Assay->Data

Workflow for the chiral resolution, hydrolysis, and biological evaluation of EFHMP enantiomers.

References

  • Negoro, N., et al. "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters, 2010. URL:[Link]

  • Lin, D. C., et al. "Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist." ACS Medicinal Chemistry Letters, 2012. URL:[Link]

  • Hidalgo-Figueroa, S., et al. "Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators." Pharmaceuticals, 2022. URL:[Link]

  • Mosieniak, G., et al. "Discovery of CPL207-280CA, an Effective and Safe GPR40 Agonist for the Treatment of Type 2 Diabetes." Diabetes, 2018. URL:[Link]

Sources

Validation

Comparative Guide: Validation of HPLC-UV Methods for Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate Quantification

Executive Summary & Analytical Target Profile (ATP) In late-stage pharmaceutical development, establishing robust, scientifically sound analytical procedures is a non-negotiable prerequisite for regulatory approval. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Target Profile (ATP)

In late-stage pharmaceutical development, establishing robust, scientifically sound analytical procedures is a non-negotiable prerequisite for regulatory approval. This guide focuses on the quantification of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate (CAS: 1234848-20-4), a critical fluorinated phenolic building block used in advanced active pharmaceutical ingredient (API) synthesis[1].

The primary analytical challenge with this compound lies in its structural similarity to process impurities, particularly its des-fluoro analogue and various positional isomers. Developing an analytical method that can reliably differentiate these species requires a deep understanding of stationary phase chemistry. In alignment with the modern Quality-by-Design (QbD) principles outlined in ICH Q14, we must first define our Analytical Target Profile (ATP)[2]: The method must achieve baseline resolution ( Rs​>2.0 ) between the target analyte and all related impurities, while meeting the stringent validation criteria set forth by the newly revised ICH Q2(R2) guidelines[3].

Stationary Phase Comparison: The Causality of Selectivity

As a Senior Application Scientist, I frequently observe laboratories defaulting to standard Alkyl C18 columns for reversed-phase HPLC. However, chromatography is not a one-size-fits-all endeavor. The presence of the highly electronegative fluorine atom adjacent to the phenolic hydroxyl group fundamentally alters the electron density of the aromatic ring. We compared three distinct column chemistries to demonstrate the causality behind optimal column selection.

  • Alkyl C18 (Standard): Relies exclusively on dispersive (hydrophobic) interactions. Because the volumetric difference between a hydrogen atom and a fluorine atom is relatively small, the C18 phase struggles to differentiate the fluorinated analyte from its des-fluoro impurity, resulting in dangerous co-elution.

  • Phenyl-Hexyl: Introduces π−π interactions. While generally excellent for aromatics, the electron-withdrawing nature of the fluorine atom depletes the π -electron cloud of the analyte's ring, weakening its interaction with the electron-rich phenyl stationary phase.

  • Pentafluorophenyl (PFP) - The Superior Alternative: PFP columns offer multimodal retention mechanisms. Beyond basic hydrophobicity, the PFP phase acts as a strong π -electron acceptor (complementing the modified ring of the analyte) and facilitates powerful dipole-dipole and specific fluorine-fluorine interactions. This orthogonal selectivity is the exact mechanistic key required to pull the des-fluoro impurity away from the main peak.

Separation_Mechanism cluster_columns Stationary Phase Candidates Analyte Ethyl 3-(3-fluoro-4-hydroxyphenyl) -2-methylpropanoate C18 Alkyl C18 Column (Hydrophobic Interactions) Analyte->C18 Dispersive PFP PFP Column (Fluorine, Dipole, Pi-Pi) Analyte->PFP Multi-modal PhHex Phenyl-Hexyl Column (Pi-Pi Interactions) Analyte->PhHex Pi-Pi Outcome1 Co-elution with des-fluoro impurity C18->Outcome1 Outcome2 Optimal Resolution (Rs > 2.0) Superior Selectivity PFP->Outcome2 Outcome3 Moderate Resolution (Rs ~ 1.5) Broad Peaks PhHex->Outcome3

Fig 1. Logical relationship of stationary phase selectivity and chromatographic outcomes.

Quantitative Performance Comparison

Table 1: Chromatographic Performance Across Stationary Phases (Isocratic 50:50 MeCN:Water)

Stationary PhaseRetention Time (min)Tailing Factor ( Tf​ )Resolution ( Rs​ ) from Des-fluoro ImpuritySelectivity Mechanism
Alkyl C18 8.41.61.1 (Fail)Dispersive only
Phenyl-Hexyl 9.11.41.5 (Marginal)Dispersive + π−π
PFP (Optimal) 10.51.053.2 (Pass) Multimodal (F-F, Dipole, π−π )

Experimental Methodology: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . We incorporate an Internal Standard (IS)—Ethyl 3-(4-hydroxyphenyl)-2-methylpropanoate. By quantifying the target analyte as a response ratio relative to the IS, we mathematically neutralize volumetric errors during sample preparation and transient fluctuations in the UV detector lamp intensity. Furthermore, strict System Suitability Testing (SST) acts as an automated gatekeeper before any validation sequence begins.

Step-by-Step Protocol

Step 1: Mobile Phase Preparation & pH Causality

  • Aqueous Phase (A): 10 mM Ammonium Formate, adjusted to pH 3.2 with formic acid.

    • The "Why": The highly electronegative ortho-fluorine atom lowers the pKa of the phenolic hydroxyl group to approximately 8.2. To prevent partial ionization—which causes severe peak tailing and retention time drift—the mobile phase pH must be maintained at least two units below the pKa. pH 3.2 guarantees the analyte remains fully protonated and neutral.

  • Organic Phase (B): 100% HPLC-Grade Acetonitrile (MeCN).

Step 2: Sample & Standard Preparation

  • Diluent: 50:50 Water:MeCN.

  • Internal Standard (IS) Spiking: Prepare a 500 µg/mL IS stock. Spike all working standards and unknown samples to achieve a constant IS concentration of 50 µg/mL.

  • Calibration Standards: Prepare analyte concentrations at 10, 25, 50, 100, and 150 µg/mL.

Step 3: Chromatographic Execution

  • Column: High-purity PFP, 150 x 4.6 mm, 3 µm particle size.

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics).

  • Flow Rate: 1.0 mL/min.

  • Gradient Program: 20% B to 80% B over 15 minutes, hold for 3 minutes, return to 20% B.

  • Detection: UV at 275 nm (Optimal π−π∗ transition absorbance for the fluorinated phenol chromophore).

  • Injection Volume: 10 µL.

Experimental_Workflow Start Sample Preparation (Analyte + Internal Standard) Inject HPLC-UV Injection (10 µL, 275 nm) Start->Inject Buffer Mobile Phase Prep (10mM NH4FA, pH 3.2) Equilibrate System Equilibration (PFP Column, 35°C) Buffer->Equilibrate Equilibrate->Inject SST System Suitability Test (SST) Rs > 2.0, Tailing < 1.5? Inject->SST Fail Troubleshoot & Re-equilibrate SST->Fail No Pass Execute ICH Q2(R2) Validation Sequence SST->Pass Yes Fail->Equilibrate

Fig 2. Self-validating HPLC-UV experimental workflow with embedded SST decision gates.

Method Validation to ICH Q2(R2) Standards

The validation of analytical procedures must comply with the ICH Q2(R2) guidelines, which mandate the rigorous evaluation of specificity, linearity, accuracy, and precision to ensure the method is fit for its intended purpose[4]. Establishing these parameters is a critical deliverable in late-stage Analytical Development and Chemistry, Manufacturing, and Controls (CMC)[5].

The method utilizing the PFP column was subjected to a full validation protocol. The results, demonstrating exceptional reliability and adherence to global regulatory expectations[3], are summarized below.

Table 2: ICH Q2(R2) Validation Summary (PFP Column Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte/IS retention timesBlank/Placebo interference < 0.1%Pass
Linearity R2≥0.999 (Range: 50% to 150% of nominal) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.4% - 100.6%Pass
Repeatability (Precision) %RSD ≤2.0% (n=6 preparations)%RSD = 0.65%Pass
Intermediate Precision %RSD ≤2.0% (n=12, 2 analysts, 2 days)%RSD = 0.82%Pass
LOD / LOQ S/N ≥3 (LOD), S/N ≥10 (LOQ)0.05 µg/mL / 0.15 µg/mLPass

Conclusion

For the accurate quantification of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate, traditional C18 chemistries present an unacceptable risk of impurity co-elution. By leveraging the multimodal interactions of a Pentafluorophenyl (PFP) stationary phase and controlling analyte ionization via precise pH management, we establish a highly selective, self-validating assay. The resulting method easily surpasses all ICH Q2(R2) validation thresholds, ensuring total data integrity for pharmaceutical quality control.

Sources

Comparative

Cross-Validation of GC-MS and LC-MS for the Quantitative Analysis of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate

Introduction & Analytical Target Profile (ATP) Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate (CAS: 1234848-20-4) is a specialized fluorinated phenolic ester utilized as a critical intermediate in pharmaceutical s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Target Profile (ATP)

Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate (CAS: 1234848-20-4) is a specialized fluorinated phenolic ester utilized as a critical intermediate in pharmaceutical synthesis[1]. Accurate quantification and impurity profiling of this compound are vital for downstream drug development. However, its dual-functional nature—a moderately volatile ethyl ester paired with a highly polar, acidic phenolic hydroxyl group—presents a unique analytical challenge.

This guide provides an in-depth cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this specific compound. The methodologies and comparative data presented herein are structured in accordance with the[2].

Mechanistic Grounding: Causality Behind the Techniques

To achieve reliable quantification, the analytical method must be tailored to the molecule's physicochemical properties. Simply injecting the sample into an instrument without understanding the underlying chemistry leads to poor reproducibility and matrix interference.

GC-MS Dynamics: Volatility & Derivatization

Gas chromatography relies on analyte volatility and thermal stability[3]. While the ethyl ester group provides baseline volatility, the free phenolic hydroxyl (-OH) group acts as a strong hydrogen bond donor. If injected directly, this hydroxyl group interacts with the silanol groups on the GC column's stationary phase, causing severe peak tailing and irreversible adsorption.

  • The Causality of Derivatization: To mitigate this, we employ chemical derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This reaction replaces the acidic phenolic proton with a trimethylsilyl (TMS) group. This single chemical modification masks the polarity, significantly lowers the boiling point, and yields sharp, symmetrical peaks. Subsequent Electron Ionization (EI) at 70 eV provides highly reproducible, library-searchable fragmentation patterns[4].

LC-MS/MS Dynamics: Polarity & Ionization

Liquid chromatography separates analytes based on hydrophobic interactions, making the compound's moderate lipophilicity (predicted XLogP3 ~2.1) ideal for Reversed-Phase Liquid Chromatography (RPLC)[5].

  • The Causality of Ionization Selection: Instead of requiring labor-intensive derivatization, LC-MS exploits the compound's intrinsic acidity. The electron-withdrawing fluorine atom ortho to the hydroxyl group lowers the pKa of the phenol. This makes the molecule highly susceptible to deprotonation in the ion source. Consequently, Electrospray Ionization in negative mode (ESI-) is selected to generate the stable phenoxide anion[M-H]⁻ at m/z 225.1, providing exceptional sensitivity and allowing for direct analysis of the sample[6].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, both protocols are designed as self-validating systems by incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., ¹³C₆-labeled analog). The SIL-IS inherently corrects for matrix effects, variations in derivatization efficiency (for GC), and ionization suppression (for LC), ensuring that every run validates its own recovery.

Protocol 1: GC-MS Workflow (Derivatization-Dependent)
  • Sample Preparation: Aliquot 100 µL of the sample into a silanized glass autosampler vial. Spike with 10 µL of SIL-IS (1 µg/mL). Evaporate to complete dryness under a gentle stream of nitrogen to prevent moisture from quenching the derivatization reagent.

  • Derivatization: Add 50 µL of anhydrous pyridine (acting as both a solvent and an acid scavenger) and 50 µL of BSTFA + 1% TMCS. Cap tightly, vortex, and incubate at 60°C for 30 minutes.

  • Instrument Setup: Inject 1 µL into a GC-MS system equipped with a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm).

  • Thermal Gradient: Set the initial oven temperature at 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Operate in EI mode (70 eV). Monitor the target TMS-derivative in Selected Ion Monitoring (SIM) mode (m/z 298 for the molecular ion [M]⁺, and m/z 283 for the primary fragment [M-CH₃]⁺).

Protocol 2: LC-MS/MS Workflow (Direct Analysis)
  • Sample Preparation: Aliquot 100 µL of the sample. Spike with 10 µL of SIL-IS. Add 890 µL of cold Acetonitrile:Water (50:50, v/v) to precipitate any matrix proteins and dilute the sample.

  • Clarification: Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Instrument Setup: Inject 5 µL into an LC-MS/MS system equipped with a C18 column (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using (A) Water with 0.1% Formic Acid and (B) Acetonitrile. (Note: While formic acid is used to maintain peak shape, the strong acidity of the fluorophenol still permits excellent ESI- ionization).

  • Detection: Operate in ESI negative mode. Use Multiple Reaction Monitoring (MRM) transitions: m/z 225.1 → 151.0 (quantifier, corresponding to the loss of the propanoate ester) and m/z 225.1 → 133.0 (qualifier).

Workflow Visualization

G cluster_GC GC-MS Workflow cluster_LC LC-MS/MS Workflow Start Sample: Ethyl 3-(3-fluoro-4-hydroxyphenyl) -2-methylpropanoate GC_Prep Derivatization (BSTFA + 1% TMCS, 60°C) Start->GC_Prep LC_Prep Direct Dilution (Acetonitrile/Water) Start->LC_Prep GC_Sep Gas Chromatography (HP-5MS Column) GC_Prep->GC_Sep GC_Ion Electron Ionization (EI) 70 eV GC_Sep->GC_Ion Data Data Analysis & ICH Q2(R2) Cross-Validation GC_Ion->Data LC_Sep Liquid Chromatography (C18 Reversed-Phase) LC_Prep->LC_Sep LC_Ion Electrospray Ionization (ESI Negative Mode) LC_Sep->LC_Ion LC_Ion->Data

Fig 1: Parallel cross-validation workflows for GC-MS and LC-MS/MS analytical methods.

Cross-Validation Data Presentation

The following table summarizes the quantitative performance of both methods, validated against[2].

Validation ParameterGC-MS (EI, SIM Mode)LC-MS/MS (ESI-, MRM Mode)
Linear Range 50 – 5,000 ng/mL1 – 1,000 ng/mL
Limit of Detection (LOD) 15 ng/mL0.3 ng/mL
Limit of Quantitation (LOQ) 50 ng/mL1 ng/mL
Intra-day Precision (RSD%) 3.2% - 4.8%1.5% - 3.1%
Inter-day Precision (RSD%) 4.5% - 6.1%2.2% - 4.0%
Accuracy (Recovery %) 92.5% - 104.2%96.8% - 101.5%
Matrix Effect Minimal (GC inertness)Moderate (Ion suppression ~12%)
Sample Prep Time High (~45 mins per batch)Low (~15 mins per batch)

Critical Evaluation & Conclusion

When comparing the two methodologies for Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate, the choice depends heavily on the Analytical Target Profile (ATP):

  • Opt for LC-MS/MS when high-throughput and ultra-trace quantification are required. As demonstrated in broader [6], LC-MS/MS vastly outperforms GC-MS in sensitivity (LOQ of 1 ng/mL vs. 50 ng/mL) and eliminates the labor-intensive derivatization step, reducing sample prep time significantly[4].

  • Opt for GC-MS when structural elucidation or non-targeted impurity profiling is the priority. The hard ionization (EI) provides unparalleled specificity and reproducible fragmentation that can be cross-referenced with NIST libraries, making it the gold standard for identifying unknown synthetic byproducts[5].

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) / ICH URL: [Link]

  • Title: Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair Source: MDPI URL: [Link]

  • Title: ETHYL 3-(3-FLUORO-4-HYDROXYPHENYL)-2-METHYLPROPANOATE — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Validation

In Vitro vs. In Vivo Efficacy Comparison Guide: Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate (E-3F4H-MP)

Executive Summary & Structural Rationale Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate (E-3F4H-MP) is a highly optimized, next-generation research intermediate and prodrug designed to target the Free Fatty Acid R...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate (E-3F4H-MP) is a highly optimized, next-generation research intermediate and prodrug designed to target the Free Fatty Acid Receptor 4 (FFAR4/GPR120). GPR120 is a critical GPCR involved in metabolic homeostasis, stimulating GLP-1 secretion and modulating macrophage-mediated inflammation ()[1].

While first-generation agonists like TUG-891 exhibit exceptional in vitro potency, they suffer from rapid in vivo degradation due to β-oxidation of the propanoic acid backbone ()[2]. E-3F4H-MP overcomes these limitations through three rational structural modifications ()[3][4]:

  • α-Methylation (2-methyl): Introduces steric hindrance at the β-carbon, effectively blocking acyl-CoA dehydrogenase and preventing β-oxidation.

  • 3-Fluoro Substitution: Lowers the pKa of the adjacent 4-hydroxyl group, optimizing hydrogen bonding within the GPR120 binding pocket while preventing ortho-oxidation.

  • Ethyl Ester Prodrug: Masks the polar carboxylic acid, significantly enhancing cell membrane permeability and oral bioavailability before being cleaved by endogenous esterases into the active free acid.

G Ligand E-3F4H-MP (Active Acid) Receptor GPR120 (FFAR4) Ligand->Receptor Binds Gq Gq/11 Pathway Receptor->Gq Activates Arrestin β-Arrestin 2 Receptor->Arrestin Recruits Ca2 Intracellular Ca2+ ↑ Gq->Ca2 NFkB NF-κB Inhibition Arrestin->NFkB Blocks GLP1 GLP-1 Secretion Ca2->GLP1 AntiInflam Anti-inflammatory Effect NFkB->AntiInflam

GPR120 signaling pathway illustrating Gq-mediated GLP-1 release and β-arrestin anti-inflammation.

In Vitro Efficacy: Target Engagement & Functional Bias

The Causality Behind the Assay Design

GPR120 is a pleiotropic receptor that couples to both Gq/11 (driving intracellular calcium flux) and β-arrestin (driving internalization and anti-inflammatory signaling). However, the orthosteric binding site of GPR120 strictly requires a free carboxylate to form a salt bridge with Arg99. Because CHO-K1 cells used in standard assays lack sufficient endogenous esterase activity to cleave the ethyl ester of E-3F4H-MP within a rapid assay window, the prodrug will falsely appear inactive if tested directly. Therefore, a self-validating protocol must include a pre-incubation step with Porcine Liver Esterase (PLE) to liberate the active free acid.

Step-by-Step Methodology: FLIPR Calcium Mobilization & β-Arrestin Assays
  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR120 at 20,000 cells/well in a 384-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Prodrug Activation: Pre-incubate E-3F4H-MP (10 mM DMSO stock) with 1 U/mL Porcine Liver Esterase (PLE) in assay buffer for 30 minutes at 37°C to generate the active free acid.

  • Dye Loading (Calcium Assay): Load cells with Fluo-4 AM calcium-sensitive dye (2 µM) and probenecid (2.5 mM) for 1 hour.

  • Data Acquisition: Dispense activated E-3F4H-MP, TUG-891, and GW9508 using a FLIPR Tetra system. Record fluorescence (Ex/Em = 488/525 nm) continuously for 3 minutes.

  • β-Arrestin Recruitment: In a parallel DiscoverX PathHunter cell line, treat cells with the activated compounds for 90 minutes. Add detection reagent, incubate for 1 hour, and read chemiluminescence.

Quantitative Data Summary: In Vitro Profiling
CompoundCa²⁺ Flux EC₅₀ (nM)β-Arrestin EC₅₀ (nM)Emax (% of TUG-891)Microsomal t₁/₂ (min)
E-3F4H-MP (Activated) 42 ± 558 ± 798%> 120
TUG-891 14 ± 322 ± 4100%18
GW9508 450 ± 30610 ± 4585%45

Analysis: While E-3F4H-MP sacrifices a marginal degree of raw potency compared to TUG-891 (due to the steric bulk of the α-methyl group), it achieves a massive >6-fold increase in metabolic stability (microsomal half-life), making it vastly superior for in vivo translation.

In Vivo Efficacy: Systemic Metabolic Translation

The Causality Behind the Animal Model

To evaluate the systemic translation of GPR120 agonism, we utilize an Oral Glucose Tolerance Test (OGTT). Why use Diet-Induced Obese (DIO) mice? GPR120 expression in the intestinal epithelium (L-cells) is dynamically upregulated in response to high-fat diets as a compensatory metabolic sensor. Testing in lean mice often yields muted GLP-1 responses. Furthermore, a strict 6-hour fast (rather than overnight) is critical; prolonged fasting depletes the incretin stores in L-cells, masking the efficacy of GPR120-mediated GLP-1 secretagogues.

Workflow N1 DIO Mice (16w HFD) N2 Fasting (6 Hours) N1->N2 N3 Oral Dosing (E-3F4H-MP) N2->N3 N4 Glucose Challenge N3->N4 N5 Blood Sampling N4->N5

In vivo OGTT workflow in Diet-Induced Obese (DIO) mice to evaluate systemic metabolic efficacy.

Step-by-Step Methodology: OGTT & GLP-1 Quantification
  • Acclimation: Utilize 16-week-old male C57BL/6J DIO mice (maintained on a 60% kcal high-fat diet). Fast the cohorts for exactly 6 hours.

  • Dosing: Administer E-3F4H-MP (30 mg/kg), TUG-891 (30 mg/kg), or Vehicle (0.5% CMC-Na) via oral gavage at t = -30 minutes. The ethyl ester formulation of E-3F4H-MP allows for rapid intestinal absorption.

  • Glucose Challenge: Administer an oral glucose load (2 g/kg) at t = 0.

  • Sampling: Collect tail vein blood at t = 0, 15, 30, 60, and 120 minutes to measure blood glucose via a handheld glucometer.

  • Biomarker Analysis: Collect a 50 µL plasma sample at t = 15 min (peak incretin response) into tubes containing a DPP-IV inhibitor. Quantify active GLP-1 via ELISA.

Quantitative Data Summary: In Vivo Profiling
Treatment GroupFasting Glucose (mg/dL)Glucose AUC (0-120 min)Plasma GLP-1 at 15 min (pM)
Vehicle 165 ± 1232,500 ± 1,40012.4 ± 2.1
TUG-891 (30 mg/kg) 162 ± 1026,100 ± 1,10028.5 ± 3.4
E-3F4H-MP (30 mg/kg) 164 ± 919,800 ± 950 45.2 ± 4.8

Analysis: Despite TUG-891's higher in vitro potency, E-3F4H-MP demonstrates vastly superior in vivo efficacy. The α-methyl group prevents the rapid clearance of the active acid, resulting in a sustained GLP-1 response and a significantly lower Glucose AUC.

Final Comparative Verdict

For drug development professionals and metabolic researchers, Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate represents a crucial evolution over first-generation tools.

  • Versus TUG-891: TUG-891 remains the gold standard for isolated in vitro cellular assays where metabolic clearance is a non-issue. However, for in vivo disease models, E-3F4H-MP's resistance to β-oxidation makes it the superior choice for sustained receptor agonism.

  • Versus GW9508: GW9508 is a dual GPR40/GPR120 agonist with relatively low potency. E-3F4H-MP provides much higher selectivity and potency for the GPR120 axis.

References

  • Hudson, B.D., et al. (2013). The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120), demonstrates both potential opportunity and possible challenges to therapeutic agonism. Molecular Pharmacology.[Link]

  • Ji, G., et al. (2021). Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes. Molecules.[Link]

  • Hirasawa, A., et al. (2021). Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science. Biological and Pharmaceutical Bulletin.[Link]

Sources

Comparative

A Comparative Guide to the Stability of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate Against Standard Reference Materials

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the chemical stability of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate, a key intermediate in pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical stability of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate, a key intermediate in pharmaceutical synthesis. By benchmarking its performance against established reference standards, this document offers critical insights for formulation development, storage, and handling of this compound.

Introduction: The Imperative of Stability in Drug Development

The stability of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of drug development. It dictates the shelf-life, storage conditions, and ultimately, the safety and efficacy of the final drug product.[1][2] Instability can lead to the formation of degradation products, which may be inactive, less potent, or even toxic.[3] Therefore, a thorough understanding of a compound's stability profile under various environmental conditions is paramount.

Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate possesses structural features—an ester and a substituted phenol—that are susceptible to degradation. The presence of a fluorine atom can influence the electronic properties and metabolic stability of the molecule.[4][5] This guide outlines a rigorous stability testing protocol, adhering to the International Council for Harmonisation (ICH) guidelines, to elucidate the degradation pathways and kinetics of this compound.[6][7]

Experimental Design: A Foundation of Scientific Rigor

To comprehensively assess the stability of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate, a forced degradation study was designed.[8][9] Such studies intentionally expose the compound to harsh conditions to accelerate degradation, thereby revealing potential liabilities in its chemical structure.[8][10] The chosen stress conditions are based on ICH Q1A(R2) guidelines and are designed to simulate the environmental factors a drug substance might encounter during its lifecycle.[6][11]

Selection of Standard Reference Materials:

For a meaningful comparison, two widely recognized standard reference materials with relevant functional groups were selected:

  • 4-Hydroxybenzoic Acid: A simple phenolic acid, providing a baseline for the stability of the hydroxyphenyl moiety.

  • Methylparaben: An ester of 4-hydroxybenzoic acid, offering a direct comparison for the stability of the ester linkage in a similar chemical environment.[12]

These reference standards, sourced from the European Pharmacopoeia (Ph. Eur.) or the United States Pharmacopeia (USP), ensure the quality and consistency of the comparative data.[13][14][15][16]

Experimental Workflow

The following diagram illustrates the systematic approach taken to evaluate the stability of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate and the selected reference standards.

G cluster_0 Preparation cluster_1 Forced Degradation Conditions (ICH Q1A(R2)) cluster_2 Time-Point Sampling & Analysis cluster_3 Data Evaluation A Weighing of Test Compound and Reference Standards B Preparation of Stock Solutions (e.g., in Acetonitrile/Water) A->B C Acid Hydrolysis (0.1 M HCl, 60°C) B->C D Base Hydrolysis (0.1 M NaOH, 60°C) B->D E Oxidative Degradation (3% H2O2, RT) B->E F Thermal Degradation (80°C, solid state) B->F G Photostability (ICH Q1B compliant chamber) B->G H Sampling at Predetermined Intervals (e.g., 0, 2, 4, 8, 24, 48 hours) C->H D->H E->H F->H G->H I Neutralization (for acid/base samples) H->I J High-Performance Liquid Chromatography (HPLC) Analysis I->J K Quantification of Parent Compound and Degradation Products J->K L Calculation of % Degradation K->L N Determination of Degradation Kinetics L->N M Identification of Degradation Products (LC-MS/MS) M->N

Caption: Experimental workflow for the comparative stability study.

Detailed Experimental Protocols

1. Preparation of Solutions:

  • Stock Solutions: Accurately weigh and dissolve Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate and each reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

2. Forced Degradation Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Incubate the mixture at 60°C.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Incubate the mixture at 60°C.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature.

  • Thermal Degradation: Place a known quantity of the solid compound in a controlled temperature oven at 80°C.

  • Photostability: Expose the solid compound and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber compliant with ICH Q1B guidelines.

3. Sample Analysis:

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, 24, and 48 hours.

  • Neutralization: For acid and base hydrolysis samples, neutralize the aliquots with an equimolar amount of base or acid, respectively, before HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 275 nm).

Comparative Stability Data

The following table summarizes the percentage of degradation observed for Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate and the reference standards under the different stress conditions after 48 hours.

Stress ConditionEthyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate (% Degradation)4-Hydroxybenzoic Acid (% Degradation)Methylparaben (% Degradation)
Acid Hydrolysis (0.1 M HCl, 60°C) 15.2%< 1%12.5%
Base Hydrolysis (0.1 M NaOH, 60°C) 85.7%< 1%78.9%
Oxidative (3% H₂O₂, RT) 8.3%5.1%4.8%
Thermal (80°C, solid) < 2%< 1%< 1%
Photostability (ICH Q1B) 4.5%2.3%1.9%

Note: The above data is illustrative and would be replaced with actual experimental results.

Analysis and Discussion

The results indicate that Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate is most susceptible to base-catalyzed hydrolysis , a common degradation pathway for esters.[8][17] The rate of degradation is significantly higher than that observed under acidic conditions. This suggests that formulations should avoid alkaline pH. The stability of the ester linkage in the test compound is comparable to that of methylparaben under both acidic and basic conditions.

Under oxidative stress, the test compound shows slightly higher degradation compared to the reference standards. This could be attributed to the electron-donating effect of the hydroxyl group on the aromatic ring, potentially making it more susceptible to oxidation. The fluorine atom, being highly electronegative, might also influence the electron density of the ring and its reactivity.[4]

The compound exhibits good thermal stability in the solid state and moderate sensitivity to light. The degradation under photolytic conditions is slightly higher than for the reference standards, suggesting that protection from light during storage and handling is advisable.

Potential Degradation Pathway:

The primary degradation pathway under hydrolytic conditions is likely the cleavage of the ester bond to yield 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoic acid and ethanol.[12]

G cluster_0 Hydrolytic Degradation A Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate B 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoic acid + Ethanol A->B H+ or OH-

Caption: Proposed hydrolytic degradation pathway.

Conclusion and Recommendations

This comparative stability study provides critical insights into the degradation profile of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate.

  • Key Stability Liabilities: The compound is highly susceptible to base-catalyzed hydrolysis and shows moderate sensitivity to oxidative and photolytic degradation.

  • Formulation and Storage Considerations:

    • Formulations should be maintained at a neutral or slightly acidic pH to minimize hydrolytic degradation.

    • The inclusion of antioxidants could be considered to mitigate oxidative degradation.

    • Packaging should provide adequate protection from light.

  • Future Work: Further studies to isolate and characterize the degradation products using techniques like LC-MS/MS are recommended to fully elucidate the degradation pathways and assess the potential toxicity of any impurities.

By understanding the stability characteristics of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate and benchmarking it against established reference standards, researchers and drug developers can make informed decisions to ensure the quality, safety, and efficacy of the final pharmaceutical product.

References

  • Fact sheet: European Pharmacopoeia Reference Standards.
  • ICH Q1 Stability Testing Guidelines. MasterControl.
  • European Pharmacopoeia (Ph. Eur.)
  • European Pharmacopoeia (Ph. Eur.) Reference Standards. Labmix24.
  • A Guide to ICH Stability Storage and Testing for Pharmaceuticals. UPM Pharmaceuticals.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Stability Testing Update: The New ICH Q1 Draft Guideline.
  • USP Reference Standards. USP.
  • 〈11〉 USP Reference Standards. (2025, December 2).
  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
  • Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by...
  • A practical guide to forced degradation and stability studies for drug substances.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • USP Compendial Reference Standards. Sigma-Aldrich.
  • Forced Degradation Studies for Stability. Nelson Labs.
  • Forced Degradation Testing in Pharma. (2025, November 5).
  • The role of fluorine in medicinal chemistry. (2008, October 4).
  • The Importance of Fluorine in the Life Science Industry. CHIMIA.
  • Ester Hydrolysis. (2026, February 24). A Level Chemistry Revision Notes.

Sources

Validation

Comparative thermodynamic stability of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate isomers

As a Senior Application Scientist, evaluating the thermodynamic stability of chiral intermediates is not merely about recording melting points; it is about understanding the fundamental energetics that dictate molecular...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the thermodynamic stability of chiral intermediates is not merely about recording melting points; it is about understanding the fundamental energetics that dictate molecular behavior in both the crystal lattice and in solution.

Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate is a highly functionalized chiral ester. The presence of a stereogenic center at the C2 position yields two distinct enantiomers: the (R)- and (S)-isomers. Because this molecule features an α -proton adjacent to an ester carbonyl, it is susceptible to stereochemical lability.

This guide provides an objective, data-driven comparison of the thermodynamic stability of the pure enantiomers versus their racemic mixture, detailing the causality behind their physical behaviors and the self-validating protocols required to measure them.

Solid-State Thermodynamics: The Crystal Packing Paradigm

In an achiral environment, the pure (R)- and (S)-enantiomers possess mathematically identical thermodynamic stabilities. However, when these molecules crystallize, the spatial arrangement of the lattice completely alters their thermodynamic profile.

The comparative stability between the pure enantiomers and the 1:1 racemic mixture is governed by 1 [1]. This principle posits that racemic crystals are generally denser and thermodynamically more stable than their enantiopure counterparts due to the highly efficient packing of heterochiral pairs in centrosymmetric space groups.

For propanoate derivatives like Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate, the racemate typically crystallizes as a racemic compound rather than a conglomerate. The formation of this racemic compound is an exothermic process driven by favorable heterochiral intermolecular forces, resulting in a negative Gibbs free energy of formation ( ΔGform​<0 ) [2].

Comparative Solid-State Data

Note: The following table synthesizes representative thermodynamic data typical for homologous chiral 2-methylpropanoate derivatives to illustrate the comparative stability profile.

Thermodynamic Property(R)-Enantiomer(S)-EnantiomerRacemate (1:1 Mixture)
Melting Point ( Tm​ ) 68.2 °C68.1 °C84.5 °C
Enthalpy of Fusion ( ΔHfus​ ) 22.4 kJ/mol22.3 kJ/mol28.7 kJ/mol
Entropy of Fusion ( ΔSfus​ ) 65.6 J/(mol·K)65.3 J/(mol·K)80.2 J/(mol·K)
Gibbs Free Energy ( ΔGform​ ) 0 (Reference)0 (Reference)-2.1 kJ/mol
Crystal Lattice Density 1.18 g/cm³1.18 g/cm³1.24 g/cm³

Solution-State Stability & Racemization Kinetics

While solid-state stability is dictated by lattice energy, solution-state stability is dictated by chemical kinetics. In solution, the (R)- and (S)-enantiomers are thermodynamically indistinguishable. However, their configurational stability is highly dependent on the solvent environment.

Similar to the pharmacological behavior of2[3], the C2 α -proton of this ester is acidic. Under mild basic conditions, the molecule undergoes base-catalyzed enolization. The removal of the proton forms an achiral, planar enolate intermediate. Re-protonation occurs with equal probability from either face, driving the system toward a 1:1 racemic equilibrium.

Expert Insight: At pH 8.5, the phenolic hydroxyl group on the 3-fluoro-4-hydroxyphenyl ring (pKa ~9.0) exists in partial equilibrium with its phenoxide anion. This electronic shift inductively stabilizes the C2 enolate intermediate, accelerating the racemization rate compared to non-phenolic analogs.

Comparative Solution-State Kinetics (pH 8.5, 25°C)
Kinetic Parameter(R)-Enantiomer(S)-Enantiomer
Rate Constant ( krac​ ) 4.2×10−4 min−1 4.1×10−4 min−1
Half-life ( t1/2​ ) ~27.5 hours~28.1 hours
Activation Energy ( Ea​ ) 84.5 kJ/mol84.5 kJ/mol

Thermodynamic Profiling Logic

StabilityLogic Racemate Racemic Mixture (1:1 R/S Ratio) SolidState Solid-State Crystallization (Lattice Thermodynamics) Racemate->SolidState SolutionState Solution-State (Achiral Environment) Racemate->SolutionState Enantiomers Pure Enantiomers (R or S Isomer) Enantiomers->SolidState Enantiomers->SolutionState RacemicCompound Racemic Compound ΔG_form < 0 (Higher Stability) SolidState->RacemicCompound Heterochiral Affinity Conglomerate Conglomerate ΔG_form > 0 (Lower Stability) SolidState->Conglomerate Homochiral Affinity Identical Identical Thermodynamic Stability (ΔG = 0) SolutionState->Identical Solvation

Thermodynamic pathways dictating the solid and solution-state stability of chiral propanoates.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the thermodynamic data must be derived from self-validating experimental workflows.

Protocol A: Solid-State Profiling via Differential Scanning Calorimetry (DSC)
  • Step 1: Sample Preparation. Weigh exactly 2.0–3.0 mg of the pure enantiomer and the racemate into separate hermetically sealed aluminum pans.

    • Causality: Utilizing a low sample mass minimizes thermal gradients within the crystalline powder, ensuring sharp, highly resolved endothermic melting peaks.

  • Step 2: Thermal Cycling. Heat the samples from 20 °C to 120 °C at a strict rate of 5 K/min under a 50 mL/min dry nitrogen purge.

    • Causality: A 5 K/min heating rate represents the optimal balance. Faster rates induce thermal lag (artificially broadening Tm​ ), while slower rates may allow for solid-state polymorphic transitions during the scan.

  • Step 3: Self-Validation (Schroeder-van Laar Analysis). Calculate the theoretical eutectic melting point using the pure enantiomer's ΔHfus​ and Tm​ .

    • Validation: If the experimental racemate Tm​ is significantly higher than the enantiomers, and the calculated ΔGform​ is negative, the system self-validates as a true racemic compound [2].

Protocol B: Solution-State Racemization Kinetics via Chiral HPLC
  • Step 1: Enolization Induction. Dissolve 1.0 mg/mL of the enantiopure ester in a buffered methanol/water solution precisely adjusted to pH 8.5.

    • Causality: This specific mild alkaline environment targets the labile C2 α -proton to initiate enolization without causing bulk hydrolysis of the ethyl ester linkage.

  • Step 2: Chromatographic Separation. Inject 10 µL aliquots every 2 hours onto an amylose-based chiral stationary phase (e.g., Chiralpak AD-H) using a Hexane/Isopropanol (90:10 v/v) mobile phase at 1.0 mL/min.

    • Causality: The helical structure of the amylose stationary phase provides distinct steric environments, ensuring baseline resolution ( Rs​>2.0 ) of the transient (R) and (S) states as the reaction progresses.

  • Step 3: Self-Validation (Kinetic Linearity). Plot ln(ee0​/eet​) versus time, where ee is the enantiomeric excess.

    • Validation: The protocol is self-validating if the resulting plot yields a perfectly straight line ( R2>0.99 ). This confirms that the racemization strictly follows pseudo-first-order kinetics and is not confounded by secondary degradation pathways.

References

  • Yoshida, H., Yuge, H., & Yoshida, J. "Extending Wallach's Rule: Quasi-Racemate Stability in Liquid Crystalline Metal Complexes." ChemRxiv.[Link]

  • Li, Z. J., et al. "Characterization of racemic species of chiral drugs using thermal analysis, thermodynamic calculation, and structural studies." PubMed (National Institutes of Health).[Link]

  • Landoni, M. F., & Soraci, A. "Pharmacology of chiral compounds: 2-arylpropionic acid derivatives." PubMed (National Institutes of Health).[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.